XL019 is an orally available small molecule that acts as a selective inhibitor of the cytoplasmic tyrosine kinase JAK2 (Janus kinase 2) [1] [2]. It potently inhibits JAK2-driven signaling by binding to the kinase.
The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against key kinases, demonstrating high selectivity for JAK2:
| Kinase | Reported IC₅₀ (nM) | Selectivity vs. JAK2 |
|---|---|---|
| JAK2 | 2.2 - 2.3 nM [3] [4] | - |
| JAK1 | ≥134 nM [3] [4] | >50-fold |
| JAK3 | 214.2 nM [4] | >90-fold |
| TYK2 | ≥134 nM [3] | >50-fold |
This selectivity was consistent across a panel of over 100 other serine/threonine and tyrosine kinases [3]. This compound inhibits signaling by blocking the JAK-STAT pathway: it prevents JAK2 from phosphorylating STAT proteins (Signal Transducer and Activator of Transcription), which are transcription factors that promote the expression of genes involved in cell growth, survival, and proliferation [1] [2]. The compound is equally effective against both the wild-type JAK2 and the mutated, constitutively active JAK2V617F form common in myeloproliferative neoplasms [3].
This compound has been utilized in various preclinical studies to investigate its effects on cancer cells and other biological processes.
| Study Model | Experimental Findings | Reported IC₅₀ / Effective Dose |
|---|---|---|
| HEL.92.1.7 Xenograft (Mice) | Dose-dependent inhibition of tumor growth [4]. | 100, 200, 300 mg/kg (oral, twice daily) [4]. |
| HCT-116 Cells (Human Colorectal Cancer) | Anti-proliferative activity [4]. | 7.34 µM (72-hr MTT assay) [4]. |
| KBV20C Cells (Drug-Resistant Oral Cancer) | Sensitized cells to vincristine-induced apoptosis via P-glycoprotein inhibition [5] [6]. | Effective at micromolar ranges [5] [6]. |
| Mouse Bone Marrow-Derived Macrophages (BMMs) | Inhibited RANKL-induced osteoclast differentiation [7]. | 600 nM (maximum non-cytotoxic concentration) [7]. |
A 2023 study detailed the use of this compound to investigate its effect on osteoclast formation [7].
1. Cell Culture and Preparation
2. Osteoclast Differentiation and Treatment
3. Staining and Analysis (Tartrate-Resistant Acid Phosphatase - TRAP)
This compound advanced to a Phase I clinical trial (NCT00595829) for patients with myelofibrosis [3] [8].
| Clinical Trial Aspect | Summary of Findings |
|---|---|
| Dosing | Tested from 25 mg to 300 mg on daily or intermittent schedules [3]. |
| Efficacy | IWG-defined responses in 3/30 (10%) patients; reductions in splenomegaly and constitutional symptoms [3] [9]. |
| Primary Toxicity | Dose-limiting neurotoxicity (central and peripheral neuropathy) observed across dose levels [3]. |
| Outcome | Clinical development was terminated due to the unacceptable neurotoxicity profile [3]. |
Despite its clinical termination, this compound remains a valuable tool in basic research.
XL019 is characterized by its high selectivity for JAK2. The table below summarizes its key molecular and in vivo pharmacological data.
| Property | Details |
|---|---|
| Molecular Formula | C₂₅H₂₈N₆O₂ [1] |
| CAS Number | 945755-56-6 [1] |
| Molecular Weight | 444.53 g/mol [1] [2] |
| Primary Target (IC₅₀) | JAK2 (2.2 - 2.3 nM) [3] [1] [2] |
| Selectivity | >50-fold selective for JAK2 over JAK1, JAK3, and TYK2 [3] [2] |
| Other Kinase Targets (IC₅₀) | PDGFRβ (125.4 nM), FLT3 (139.7 nM), JAK1 (134.3 nM), JAK3 (214.2 nM) [2] |
| In Vivo Half-life (Mouse) | ~1.94 hours [1] |
In vitro, this compound potently inhibits STAT3 and STAT5 phosphorylation in cells harboring either wild-type JAK2 or the JAK2V617F mutation, and it shows a desirable preclinical profile with low inhibition of key CYP enzymes and the hERG channel [1] [2]. In vivo, this compound is orally bioavailable and demonstrated efficacy in a HEL.92.1.7 xenograft model, inhibiting tumor growth and increasing apoptosis [2].
This compound binds to the active site of JAK2, competitively inhibiting its kinase activity [2]. This primary inhibition has been shown to affect multiple downstream signaling pathways in different cellular contexts. The diagram below illustrates the key mechanistic pathways impacted by this compound.
The core mechanism involves potent inhibition of JAK2, which disrupts JAK-STAT signaling. This underlies its investigation in myeloproliferative neoplasms driven by JAK2V617F. Furthermore, research indicates that this compound inhibits RANKL-induced osteoclast differentiation by suppressing the MAPK signaling pathway, suggesting its potential application in bone lytic diseases [4]. It has also been identified as an inhibitor of P-glycoprotein, which can sensitize certain multidrug-resistant cancer cells to antimitotic drugs [5].
This methodology is foundational for establishing the compound's core mechanism of action.
This protocol details the investigation into this compound's application for bone disorders.
This model evaluates the antitumor efficacy of this compound.
This compound advanced to Phase I clinical trials for myelofibrosis, but its development was terminated due to significant neurotoxicity.
| Aspect | Details |
|---|---|
| Clinical Trial NCT Number | NCT00595829 [3] [2] |
| Phase | Phase 1 [3] [2] |
| Patient Population | Adults with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis [3] |
| Key Efficacy Findings | Reductions in splenomegaly; improvements in constitutional symptoms; IWG-defined responses in 10% of patients [3] [6] |
| Key Safety Findings | Dose-limiting neurotoxicity (central and peripheral neuropathy) observed across dose levels, leading to study termination. Myelosuppression was minimal [3] [7]. |
| Pharmacokinetics | Terminal half-life of ~21 hours in humans, with steady state reached by Day 8 [3] |
The neurotoxicity was reversible in most patients after therapy cessation, but its severity and prevalence halted further clinical development for oncology indications [3] [7].
Preclinical studies have identified other potential applications for this compound:
| Trial Aspect | Details |
|---|---|
| ClinicalTrials.gov ID | NCT00595829 [1] |
| Study Type | Phase I, multicenter, open-label, dose-escalation [1] |
| Patients (N) | 30 [2] |
| Patient Population | Primary MF, Post-PV MF, or Post-ET MF [1] |
| Primary Objective | Determine safety and tolerability [1] |
| Dosing Regimens | Initial: 100, 200, 300 mg (orally, days 1-21 of a 28-day cycle) [2] Later: 25 mg daily, 25 mg (Mon/Wed/Fri), 50 mg daily [2] [1] | | Most Notable Adverse Events | Neurotoxicity: Central and/or peripheral neuropathy, occurring in all initial patients and leading to study termination [2]. | | Resolution of Neurotoxicity | Peripheral Neuropathy: Resolved in 50% of patients [2]. Central Neurotoxicity: Resolved in all patients within months after therapy cessation [2]. | | Myelosuppression | Minimal [2] | | Pharmacokinetics | Terminal half-life: ~21 hours; Steady state reached by Day 8 [2] | | Efficacy (IWG-MRT Response) | 3 patients (10%) achieved an International Working Group defined response [2]. | | Spleen Response (in JAK2 V617F+ pts) | 12 of 12 evaluable patients experienced reduction in spleen size; 5 (42%) had a ≥50% decline from baseline [3]. |
The following table outlines the core characteristics of the this compound compound itself, which provides context for its clinical investigation.
| Property | Description |
|---|---|
| Molecular Target | Janus Kinase 2 (JAK2) [4] [5] |
| Primary Indication (in Trial) | Myelofibrosis (MF) [2] |
| Mechanism of Action | Potent, selective, and reversible ATP-competitive inhibitor of JAK2 tyrosine kinase [1] [3]. |
| Selectivity | >50-fold selective for JAK2 over JAK1, JAK3, and TYK2, and a panel of over 100 other kinases [1] [4]. |
| IC₅₀ (JAK2) | 2.2 - 2.3 nM [4] [5] |
| Cellular Effect | Inhibits phosphorylation of STAT3 and STAT5 in cells harboring either wild-type or mutant JAK2V617F [1] [4]. |
| Additional Finding | Functions as a P-glycoprotein (P-gp/ABCB1) inhibitor, which can sensitize certain multidrug-resistant cancer cells to antimitotic drugs like vincristine [6]. |
The diagram below illustrates the mechanistic role of JAK2 in myelofibrosis and the point of inhibition by this compound.
This compound inhibits constitutively active JAK2V617F mutant signaling, which drives dysregulated gene transcription in myelofibrosis.
The following flowchart outlines the design and outcomes of the Phase I clinical trial.
The Phase I trial of this compound was suspended and ultimately terminated due to dose-limiting neurotoxicity.
The clinical development of this compound highlights a critical challenge in targeted therapy. While the compound achieved its design goal as a highly selective JAK2 inhibitor and showed promising biological activity (spleen reduction, symptom improvement), an unacceptable and unexpected safety signal (neurotoxicity) emerged that was not predicted by preclinical animal models [2] [1]. This case underscores the importance of robust translational research and comprehensive safety monitoring, especially for agents targeting pathways with broad physiological roles.
XL019 is a potent, selective, and orally available small-molecule inhibitor of the cytoplasmic tyrosine kinase JAK2 [1]. It was investigated as a therapeutic candidate for conditions driven by dysregulated JAK/STAT signaling.
| Property | Description |
|---|---|
| Molecular Target | Janus Kinase 2 (JAK2) [1] |
| Primary Mechanism | Inhibits JAK2 and the downstream JAK/STAT signaling pathway, which promotes cell growth and survival [1]. |
| Selectivity | Highly selective for JAK2 (IC50 = 2-3 nM) over JAK1, JAK3, and TYK2 [2] [3] [4]. |
| Developmental Status | Development discontinued after Phase I [3]. |
The following diagram and table summarize the key stages and findings from the research on this compound:
This compound development timeline from preclinical research to termination.
| Development Stage | Key Findings & Outcomes |
|---|---|
| Preclinical Research | Demonstrated potent, selective JAK2 inhibition (IC50 of 2 nM) and favorable pharmacodynamic properties. Showed activity against both wild-type and mutationally activated JAK2 (e.g., JAK2V617F) [1] [2]. |
| Phase I Clinical Trial (Early Results) | Initial data from a dose-escalation study in myelofibrosis patients showed promising biological activity, including reduced spleen size and relief of disease-related symptoms at low doses. No myelosuppression was observed initially [2] [5]. |
| Phase I Clinical Trial (Full Results) | The trial identified dose-limiting neurotoxicity (peripheral and central neuropathy) in patients across multiple dose levels, including lower ones. This toxicity led to the termination of the program. The neuropathy resolved in 50-100% of patients after treatment cessation [3] [4]. |
A recent (2025) preclinical study has identified a potential new therapeutic avenue for this compound, unrelated to its original JAK2 target in cancer [6].
The JAK/STAT pathway is a fundamental membrane-to-nucleus signaling module crucial for cellular processes like proliferation, differentiation, and immune response [1] [2]. The core mechanism involves three key components: a cell surface receptor, Janus kinases (JAKs), and Signal Transducers and Activators of Transcription (STATs) [3].
JAK2 is one of four JAK family members (JAK1, JAK2, JAK3, TYK2) and is particularly essential for signaling by hormones and cytokines involved in hematopoiesis, such as erythropoietin (EPO), thrombopoietin (TPO), and granulocyte colony-stimulating factor (G-CSF) [1] [4]. The table below summarizes key ligands and the primary STAT proteins they activate via JAK2.
Table 1: Selective JAK2-Dependent Signaling Events
| Ligand / Cytokine | Receptor Family | Primary JAK(s) Involved | Primary STAT(s) Activated |
|---|---|---|---|
| Erythropoietin (EPO) | Single-chain | JAK2 | Stat5 [1] [4] |
| Thrombopoietin (TPO) | Single-chain | JAK2, Tyk2 | Stat1, Stat3, Stat5 [4] |
| Growth Hormone (GH) | Single-chain | JAK2 | Stat3, Stat5 [4] |
| Prolactin | Single-chain | JAK2 | Stat5 [4] |
| IL-3 | βc family | JAK2 | Stat3, Stat5, Stat6 [1] [4] |
| GM-CSF | βc family | JAK2 | Stat3, Stat5 [4] |
| IFN-γ | Class II | Jak1, JAK2 | Stat1 [1] [4] |
| Leptin | Single-chain | JAK2 | Stat3, Stat5, Stat6 [4] |
The following diagram visualizes the core JAK/STAT signaling pathway, illustrating the sequence from ligand binding to gene regulation.
Core JAK/STAT pathway: from ligand binding to gene regulation.
This compound is a potent, ATP-competitive small molecule inhibitor specifically designed to target the JAK2 tyrosine kinase.
Mechanism of Action: this compound acts as a selective inhibitor of JAK2. It potently inhibits JAK2-mediated phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3 and STAT5. By blocking this signaling cascade, it disrupts the promotion of cell growth and survival, which is a common feature in JAK2-driven diseases like myeloproliferative neoplasms (MPNs) [5] [6].
Key Pharmacological Profile: In vitro kinase assays demonstrated the high selectivity of this compound. It has an IC₅₀ (half-maximal inhibitory concentration) of 2.3 nM for JAK2. This potency is notably greater than for other JAK family members, with IC₅₀ values of ≥134 nM for JAK1, JAK3, and TYK2, conferring at least a 50-fold selectivity for JAK2 over a panel of over 100 other kinases [5].
Table 2: this compound Preclinical and Clinical Summary
| Aspect | Details |
|---|---|
| Molecular Modality | Small Molecule [6] |
| Primary Target | Tyrosine-protein kinase JAK2 (wild-type and V617F mutant) [5] [6] |
| Key Selectivity | >50-fold selective for JAK2 over JAK1, JAK3, TYK2 [5] |
| Mechanistic Outcome | Inhibition of JAK2-mediated phosphorylation of STAT3 and STAT5 [5] |
| Clinical Status | Terminated (Phase I) [6] |
| Tested Indication | Primary Myelofibrosis (PMF), Post-PV MF, Post-ET MF [5] |
| Key Trial Findings | Limited efficacy; dose-limiting neurotoxicity observed [5] |
Evidence from Preclinical and Clinical Studies A Phase I clinical trial (NCT00595829) evaluated this compound in 30 patients with advanced myelofibrosis. While the inhibitor was designed to target the dysregulated JAK2 pathway (the JAK2V617F mutation was present in 73% of patients), the clinical outcomes were limited. The study found that this compound treatment led to minimal reduction in the JAK2V617F allelic burden and only modest clinical activity, such as transient spleen size reduction in a subset of patients [5].
The development of this compound was ultimately halted due to the emergence of dose-limiting neurological toxicities. These adverse events included symptoms like confusion, ataxia, and memory loss, which were unpredictable and occurred at various dose levels. This toxicity profile, which was not observed in preclinical animal models, presented a significant challenge for its further clinical development and highlighted a critical consideration for the design of future JAK2 inhibitors [5].
Considerations for JAK2 Inhibition Experiments The experience with this compound underscores several key points for researchers:
XL019 is a potent, selective, and reversible small-molecule inhibitor of the cytoplasmic tyrosine kinase JAK2 (Janus Associated Kinase 2) [1] [2]. It was developed by Exelixis and entered clinical investigation for the treatment of myeloproliferative neoplasms.
The diagram below illustrates the core intended mechanism of action of this compound in the context of myeloproliferative disorders:
This compound inhibits JAK2 to block constitutive JAK-STAT signaling in myeloproliferative neoplasms.
The table below summarizes key quantitative data for this compound from biochemical and cellular assays:
| Parameter | Value | Unit | Assay Context / Notes |
|---|---|---|---|
| JAK2 (cell-free) | 2.2 - 2.3 | nM (IC₅₀) | Primary target [1] [4]. |
| JAK1 (cell-free) | 134.3 | nM (IC₅₀) | >50-fold selectivity vs. JAK2 [4]. |
| JAK3 (cell-free) | 214.2 | nM (IC₅₀) | >50-fold selectivity vs. JAK2 [4]. |
| TYK2 (cell-free) | ≥134 | nM (IC₅₀) | [3]. |
| PDGFRβ (cell-free) | 125.4 | nM (IC₅₀) | Off-target activity [4]. |
| FLT3 (cell-free) | 139.7 | nM (IC₅₀) | Off-target activity [4]. |
| pSTAT5 (cellular) | 64 | nM (IC₅₀) | EPO-stimulated erythroid cells [4]. |
| Terminal Half-Life | ~21 | hours | In human patients [3] [5]. |
| Time to Steady State | 8 | days | In human patients [3] [5]. |
This compound progressed to Phase I clinical trials for myelofibrosis (MF), including primary MF and post-polycythemia vera/essential thrombocythemia MF [3] [5] [6].
While clinical development for oncology was halted, a 2023 preclinical study revealed a new potential application for this compound in bone metabolic diseases [7] [8].
The following diagram outlines this novel experimental pathway identified in recent research:
Recent research indicates this compound inhibits RANKL-induced osteoclastogenesis via MAPK pathway suppression [7] [8].
This compound is a potent and selective JAK2 inhibitor whose clinical development for myelofibrosis was terminated due to unacceptable neurotoxicity [3] [5]. Although it demonstrated proof-of-concept for JAK2 inhibition with minimal myelosuppression, the neurological adverse effects prevented further development in oncology.
However, recent preclinical findings suggest that this compound could be repurposed as a useful research tool for studying osteoclast biology and potential treatments for bone loss disorders like osteoporosis [7] [8]. For researchers seeking a JAK inhibitor for clinical use in myeloproliferative diseases, other agents (like ruxolitinib) have successfully reached the market.
| Aspect | Details & Findings |
|---|---|
| Trial Identifier | NCT00595829 [1] |
| Primary Objective | Determine safety and tolerability [2] |
| Dosing Schedule | Oral, once daily for 21 days in 28-day cycles (initial); later amended to continuous daily dosing [2] |
| Patient Population | 30 adults with primary myelofibrosis (PMF), post-polycythemia vera MF, or post-essential thrombocythemia MF [2] |
| Key Efficacy Finding | IWG-MRT defined responses observed in 3 out of 30 patients (10%) [2]. Early data showed spleen size reduction in 5 of 6 patients [3]. |
| Dose-Limiting Toxicity (DLT) | Neurotoxicity (central and peripheral), occurring at all dose levels tested, leading to study termination [2]. |
| Most Common AEs | Peripheral neuropathy, dizziness, and cognitive impairment [2]. |
| Pharmacokinetics | Terminal half-life of ~21 hours; steady state reached by Day 8 [2]. |
The following outlines the key methodological components of the Phase I study.
The diagram below illustrates the proposed mechanism of this compound and the pathway leading to its dose-limiting toxicity.
> The therapeutic and adverse effect pathways of this compound, highlighting its intended JAK2 inhibition and the unforeseen neurotoxicity that halted development.
The following table consolidates key findings from preclinical studies and clinical trials:
| Aspect | Findings |
|---|---|
| In Vitro Activity | Inhibits JAK2 and JAK2V617F mutant, blocking JAK-STAT signaling and inducing apoptosis. Also shows a desirable off-target profile (hERG and CYP inhibition) [1]. |
| In Vivo Efficacy | Orally bioavailable. Inhibits tumor growth in HEL.92.1.7 xenograft models and reduces phosphorylation of STAT1 and STAT3 [1]. |
| Clinical Trials (Phase I) | Studied in patients with myelofibrosis and polycythemia vera. Trial terminated due to dose-limiting neurological toxicities [2] [1]. |
| Novel Off-Target Effect | Functions as a P-glycoprotein (P-gp) inhibitor, sensitizing multidrug-resistant cancer cells to antimitotic drugs like vincristine [3] [4]. |
The pivotal studies on XL019's mechanism of action utilized several standard cell biology techniques. Here are the detailed methodologies for the key experiments cited:
Rhodamine Uptake Assay (P-gp Inhibition): To assess P-gp inhibitory activity, cells are treated with this compound for 24 hours. They are then incubated with Rhodamine 123, a fluorescent P-gp substrate. The intracellular accumulation of Rhodamine, measured by flow cytometry, indicates the degree of P-gp inhibition—higher fluorescence means more successful blockade of the drug-efflux pump [4].
Cell Viability and Apoptosis Assay: Cellular viability is measured using colorimetric assays (e.g., EZ-CyTox). For apoptosis, researchers use Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry. This distinguishes live cells (Annexin V-/PI-) from early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) [4].
Cell Cycle Analysis (FACS): Cells are treated and fixed in ethanol before being stained with a Propidium Iodide (PI) solution containing RNase A. The DNA content is then analyzed by flow cytometry. The distribution of cells in different cell cycle phases (G1, S, G2/M) is determined based on PI fluorescence intensity [4].
Protein Expression Analysis (Western Blot): After treatment, total cellular proteins are extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against pSTAT3, p21, pH2AX, C-PARP). Bound antibodies are detected using chemiluminescence after incubation with enzyme-conjugated secondary antibodies [4].
This compound's primary and secondary mechanisms of action can be visualized in the following pathway diagrams.
This compound directly inhibits JAK2, blocking JAK-STAT signaling and related cell proliferation [1] [5].
This compound inhibits P-glycoprotein, preventing chemotherapeutic drug efflux and promoting apoptosis via DNA damage and cell cycle arrest [3] [4].
The investigation into this compound reveals critical insights for drug development:
XL019 is a potent and selective inhibitor of Janus kinase 2 (JAK2). The following section details the methodologies for key in vitro experiments used to characterize its mechanism of action and therapeutic potential, particularly in cancer and metabolic diseases [1] [2].
The table below summarizes core quantitative data from the search results, which is essential for experimental planning and data interpretation.
| Parameter | Value / Result | Experimental Context / Notes |
|---|---|---|
| JAK2 Inhibition (IC₅₀) | 2 - 2.3 nM [3] [4] | In kinase activity assays. Demonstrates high potency. |
| Selectivity (IC₅₀) | JAK1: 130-134 nM; JAK3: 250 nM; TYK2: 340 nM [3] [4] | 50 to 150-fold selectivity for JAK2 over other JAK kinases. |
| Cellular Viability (IC₅₀) | ~2.5 µM [2] | In KBV20C cells (a multidrug-resistant cancer cell line) after 48-hour treatment. |
| P-gp Inhibition | Required a 2x higher dose than CEP-33779 for similar effect [2] | Rhodamine 123 uptake assay in KBV20C cells. Suggests it functions as a P-gp inhibitor. |
| Mitochondrial Function | Significant increase in UCP1 expression, ATP production, and mtDNA copy number [1] | In brown adipocytes; indicates a potential application for treating obesity-related diseases. |
Here are the detailed methodologies for the key assays referenced in the available literature.
This protocol is based on the characterization of this compound's core mechanism of action [3] [4].
The experimental workflow for this profiling is outlined below:
This protocol is adapted from Cheon et al. (2017) to assess the cytotoxic effects of this compound, particularly in combination with other chemotherapeutics [2].
This protocol details the method used to identify this compound's off-target activity as a P-gp inhibitor, which contributes to its chemosensitizing effect [2].
The relationship between P-gp inhibition and its downstream effects is illustrated in the following pathway:
This protocol is based on a study exploring this compound's potential application in treating obesity-related diseases by enhancing mitochondrial function in brown fat [1].
This compound is an orally administered, potent, and selective inhibitor of Janus kinase 2 (JAK2). Preclinical data indicated over 50-fold selectivity for JAK2 versus a panel of more than 100 kinases, including JAK1, JAK3, and TYK2 [1] [2]. Its primary therapeutic target was myelofibrosis, driven by dysregulated JAK-STAT signaling, often due to the JAK2 V617F mutation [3].
Interestingly, a subsequent research study revealed that this compound, along with another JAK2 inhibitor (CEP-33779), could sensitize multidrug-resistant cancer cells to antimitotic drugs. This effect was found to be independent of the JAK-STAT pathway and was instead mediated through the direct inhibition of P-glycoprotein (P-gp), an ATP-binding cassette transporter often overexpressed in resistant cancers [4].
However, a phase I clinical trial in patients with myelofibrosis was terminated early because neurological toxicity was observed in all patients, including peripheral and central neurotoxicity. This adverse effect occurred even at lower doses, preventing further clinical development [1] [2].
The table below summarizes the key quantitative data for this compound from biochemical, cellular, and clinical studies.
| Parameter | Value / Finding | Context / Model | Source |
|---|---|---|---|
| JAK2 Inhibition (IC₅₀) | 2.3 nM | In vitro kinase assay | [1] [2] |
| Selectivity for JAK2 | >50-fold vs. JAK1, JAK3, TYK2 | Panel of over 100 kinases | [1] [2] |
| P-gp Inhibition | Sensitized KBV20C cells | Cellular rhodamine uptake assay | [4] |
| Relative P-gp Potency | ~2x less potent than CEP-33779 | Sensitization of resistant cells | [4] |
| Clinical Half-life | ~21 hours | Phase I trial in myelofibrosis patients | [1] |
| Steady State | Reached by Day 8 | Phase I trial in myelofibrosis patients | [1] |
| Dose-Limiting Toxicity | Central & Peripheral Neurotoxicity | Phase I trial (doses from 25 mg to 300 mg) | [1] [2] |
The following section details the methodologies used to evaluate the effects of this compound in preclinical research.
This flow cytometry-based assay measures the intracellular accumulation of a fluorescent P-gp substrate, indicating P-gp function inhibition [4].
This protocol quantifies the early and late stages of apoptosis in drug-treated cells [4].
This protocol determines the distribution of cells in different cell cycle phases, which can be perturbed by drug treatments [4].
This method detects changes in protein expression and phosphorylation relevant to apoptosis and cell cycle arrest [4].
The diagram below illustrates the JAK-STAT signaling pathway and the points of inhibition by this compound.
XL019 represents a selective JAK2 inhibitor that entered clinical development for the treatment of myelofibrosis (MF), a clonal proliferative disease of hematopoietic stem cells with limited treatment options. Myelofibrosis encompasses primary myelofibrosis (PMF) and secondary forms arising from polycythemia vera (post-PV MF) or essential thrombocythemia (post-ET MF). These conditions are characterized by excessive cytokine release, bone marrow fibrosis, cytopenias, and extramedullary hematopoiesis, with a reported median survival of approximately 4 years at the time of these studies. The JAK-STAT signaling pathway emerged as a promising therapeutic target following the discovery that approximately half of MF patients harbor the JAK2 V617F mutation, which leads to constitutive activation of this pathway. This compound was developed as a potent, highly selective, and reversible inhibitor of JAK2 with demonstrated activity against both wild-type and mutationally activated forms of JAK2, presenting a potential targeted therapeutic approach for this challenging disease [1] [2].
The preclinical profile of this compound showed excellent selectivity for JAK2 versus other JAK family members, with an IC50 of 2.3 nM for JAK2 compared to IC50 values of ≥134 nM for JAK1, JAK3, and TYK2. This selectivity profile suggested potential advantages in targeting the dysregulated JAK2 signaling in MF while minimizing interference with other JAK-dependent physiological processes. In preclinical animal models, the major observed toxicity was dose-dependent myelosuppression, with no neurological toxicity reported in these early studies. Based on these promising preclinical data, this compound advanced to phase I clinical trials to establish its safety profile, determine appropriate dosing schedules, and evaluate preliminary efficacy in patients with advanced myelofibrosis [2] [3].
The phase I clinical trial program for this compound employed a dose-escalation design to determine the safety, pharmacokinetics, and pharmacodynamics of this compound in adults with myelofibrosis. The initial protocol was based on animal toxicity studies which guided the selection of a starting dose of 100 mg daily administered on a schedule of 3 weeks on, 1 week off in 28-day cycles. Patients were treated in cohorts of three, with planned dose-escalation to 200 mg and 300 mg if no dose-limiting toxicities were observed. However, significant neurotoxicity emerged at doses ≥100 mg daily, prompting protocol amendments to explore lower doses and alternative scheduling in an attempt to mitigate these adverse effects while maintaining clinical activity [2] [3].
Following the observation of neurological toxicity, the study was suspended and subsequently amended to include lower dosing regimens with enhanced neurological monitoring. The amended protocol enrolled additional patients at significantly reduced doses: 25 mg administered continuously daily (n=8), 25 mg administered on a Monday/Wednesday/Friday (TIW) schedule (n=8), and 50 mg administered continuously daily (n=5). Despite these reductions, neurotoxicity continued to be observed, ultimately leading to termination of the clinical program. The pharmacokinetic profile revealed a terminal half-life of approximately 21 hours, with steady state concentrations reached by Day 8 of dosing, which informed the scheduling considerations throughout the trial [2] [4].
Table 1: this compound Dosing Schedules Evaluated in Phase I Clinical Trials
| Dose Level | Schedule | Number of Patients | Cycle Length | Key Findings |
|---|---|---|---|---|
| 100 mg | 3 weeks on, 1 week off | 3 | 28 days | Reversible low-grade peripheral neuropathy in all patients |
| 200 mg | 3 weeks on, 1 week off | 3 | 28 days | Significant neurotoxicity observed |
| 300 mg | 3 weeks on, 1 week off | 3 | 28 days | Significant neurotoxicity observed |
| 25 mg | Continuous daily dosing | 8 | 28 days | Mild peripheral neuropathy in 1/16 patients; clinical activity maintained |
| 25 mg | Monday/Wednesday/Friday | 8 | 28 days | Minimal neurotoxicity; reduced but maintained efficacy |
| 50 mg | Continuous daily dosing | 5 | 28 days | Mild to moderate neuropathy in 2/5 patients |
The dosing schedule evolution demonstrated that lower doses and intermittent scheduling could partially mitigate but not eliminate the neurotoxicity signal associated with this compound. Interestingly, the 25 mg TIW schedule showed the most favorable safety profile while retaining some clinical activity, particularly in reduction of splenomegaly and constitutional symptoms. However, the persistence of neurological adverse events even at these reduced exposure levels ultimately led to the termination of the this compound clinical development program for myelofibrosis [2] [5].
The most significant and unexpected safety finding from the this compound clinical trials was the dose-limiting neurotoxicity that emerged across multiple dose levels. In the initial cohorts receiving doses ≥100 mg (100 mg, 200 mg, and 300 mg) on a 3-weeks-on, 1-week-off schedule, reversible low-grade peripheral neuropathy was observed in 7 out of 9 patients (Grade 1 in 5 patients; Grade 2 in 2 patients). This neurotoxicity manifested as peripheral neuropathy, balance disorders, dizziness, confusional state, and paresthesia. The protocol was subsequently amended to exclude patients with pre-existing peripheral neuropathy and to implement enhanced neurological monitoring, including assessments by specialist neurologists [1] [2].
Despite these precautions, neurological toxicity continued to be observed at lower dose levels, though with reduced frequency and severity. At the 25 mg daily dose, mild peripheral neuropathy was observed in only 1 of 16 patients, while at the 50 mg daily dose, mild to moderate neuropathy developed in 2 of 5 patients. The neurotoxicity was generally reversible upon discontinuation of this compound, with peripheral neuropathy resolving in 50% of affected patients and central neurotoxicity resolving in all patients within months after therapy cessation. This toxicity profile represented a significant challenge for the clinical development of this compound, particularly since neurological adverse events had not been observed in preclinical animal toxicology studies, highlighting the limitations of animal models in predicting certain class-specific adverse effects in humans [2] [3] [4].
In contrast to other JAK inhibitors in development, this compound demonstrated a favorable hematological toxicity profile. No treatment-related hematologic adverse events (including thrombocytopenia, anemia, or neutropenia) were observed at the 25 mg and 50 mg dose levels. This represented a potential advantage over other JAK inhibitors such as ruxolitinib, where myelosuppression has been dose-limiting. The non-hematologic adverse events observed with this compound were generally mild to moderate in severity and included disgeusia (altered sense of taste), fatigue, nausea, balance disorder, confusional state, paresthesia, and skin rash. The relatively favorable hematological profile suggested that this compound's high selectivity for JAK2 over other JAK family members might have contributed to reduced hematological toxicity compared to less selective JAK inhibitors [1] [5].
Despite the challenges with neurological toxicity, this compound demonstrated encouraging clinical activity in patients with myelofibrosis, particularly in those harboring JAK2 V617F or MPL W515L mutations. In the initial cohorts, this compound resulted in reductions in splenomegaly and leukocytosis, stabilization of hemoglobin counts, improvements in blast counts, and resolution or improvement in generalized constitutional symptoms. The median spleen size in 15 patients measured below the costal margin by palpation was 14 cm (range, 3-26 cm). Importantly, all 12 evaluable patients with an activating mutation (JAK2 V617F: 11 patients; MPLW515F: 1 patient) experienced reduction in spleen size, with 5 (42%) achieving a ≥50% decline from baseline. In contrast, the three patients with palpable splenomegaly at baseline who were JAK2 V617F mutation negative did not experience spleen size reduction, suggesting a potential correlation between mutation status and response [1] [6].
Constitutional symptoms improved significantly in patients with activating mutations. Ten of 11 patients with JAK2V617F activating mutations and baseline constitutional symptoms reported improvements in generalized constitutional symptoms including pruritus and fatigue. Additionally, reductions in leukocytosis were observed in 7 of 9 patients who presented with baseline leukocytosis of >15,000/mm³. Perhaps most notably, improvements in anemia were observed in 4 patients, and three of four patients with pre-leukemic transformation showed a reduction in the levels of circulating blasts after the first cycle of this compound, with duration on study of 2.5, 3+, and 7.5+ months. Two of these patients also showed normalization of blast counts in the bone marrow, suggesting potential disease-modifying activity in advanced disease states [5] [6].
Table 2: Efficacy Outcomes of this compound in Myelofibrosis Patients
| Efficacy Parameter | Results in Mutation-Positive Patients | Results in Overall Population |
|---|---|---|
| Spleen Reduction | 12/12 (100%) patients with reduction; 5/12 (42%) with ≥50% reduction | 15/18 (83%) with some reduction |
| Constitutional Symptoms | 10/11 (91%) with improvement | 10/14 (71%) with improvement |
| Leukocytosis Reduction | 7/9 (78%) with reduction | 7/9 (78%) with reduction |
| Anemia Improvement | 4/6 (67%) with stabilization or improvement | 4/8 (50%) with stabilization or improvement |
| IWG Defined Responses | Not reported separately | 3/30 (10%) |
| Circulating Blast Reduction | 2/3 (67%) in pre-leukemic patients | 3/4 (75%) in pre-leukemic patients |
According to the International Working Group (IWG) response criteria for myelofibrosis, clinical responses were observed in three (10%) of the 30 patients treated in the phase I study. The clinical activity appeared to be more pronounced in patients with JAK2 V617F or MPL W515L mutations, suggesting that the therapeutic effect might be particularly dependent on the presence of these activating mutations. This mutation-dependent activity pattern differed from that observed with less selective JAK inhibitors like ruxolitinib, which demonstrates efficacy regardless of JAK2 mutation status. The efficacy findings, while limited by the early termination of the program, provided proof-of-concept for selective JAK2 inhibition in mutation-positive myelofibrosis patients [2] [4].
The phase I evaluation of this compound implemented comprehensive safety monitoring protocols, particularly after the emergence of unexpected neurological toxicity. Following protocol amendment, patients received targeted monitoring for neuropathy every month by treating physicians and additional assessments by neurologists every three months. Safety evaluations included standard clinical findings, recording of adverse events, concomitant medications, electrocardiogram (ECG), and laboratory tests. Specific neurological assessment protocols included detailed neurological examinations, assessment of peripheral sensory and motor function, and evaluation of cognitive function in cases where central neurotoxicity was suspected [2] [3].
Efficacy assessments were conducted using the International Working Group for Myelofibrosis Research and Treatment (IWG-MRT) response criteria. Spleen size was assessed by palpation at each visit, measuring the distance below the costal margin. Hematologic parameters were monitored regularly, with complete blood counts performed at baseline, weekly during the first cycle, and at each subsequent cycle. Bone marrow evaluations were performed at baseline and after every 6 cycles to assess fibrosis and blast counts. For response categorization according to IWG criteria, responses had to be maintained for at least 8 weeks to be considered sustained [2] [7].
Pharmacodynamic evaluations in the this compound clinical trials included quantitative PCR for peripheral blood JAK2 V617F allele burden and erythropoietin-independent colony formation. Plasma and fixed blood samples were collected to evaluate changes in protein biomarkers and JAK2 signaling pathways. For molecular response assessment, peripheral blood samples were collected monthly and analyzed using PCR assays specific for the wild-type and V617F alleles of JAK2. Additional biomarker analyses included assessment of changes in plasma cytokines using a multiplex Luminex-based format comparing baseline and on-treatment plasma samples (collected at Day 1, Day 22, and Day 29) [1] [2].
Pharmacokinetic sampling was performed extensively throughout the trial. The protocol included pre-dose samples and multiple post-dose timepoints (30 minutes, 1, 2, 4, and 8 hours post-dose) on Days 1 and 22 of Cycle 1, with additional sampling at designated times during subsequent cycles. Pharmacokinetic analysis employed non-compartmental analysis of plasma concentration-time profiles for each subject using WinNonlin version 5.2. The extensive pharmacokinetic sampling allowed for thorough characterization of the absorption, distribution, and elimination properties of this compound, which informed the understanding of exposure-toxicity and exposure-response relationships [2].
This compound functions as a potent and selective inhibitor of the JAK2 tyrosine kinase, which plays a pivotal role in the cellular response to cytokines and hematopoietic growth factors including erythropoietin and thrombopoietin. In myeloproliferative neoplasms with JAK2 mutations, particularly the V617F mutation in the pseudokinase domain, JAK2 exhibits constitutive activation leading to dysregulated JAK-STAT signaling. This results in continuous proliferation and survival signals independent of normal cytokine regulation. This compound binds to the ATP-binding site of JAK2, inhibiting its kinase activity and downstream phosphorylation of STAT transcription factors, particularly STAT3 and STAT5. The following diagram illustrates the JAK-STAT signaling pathway and this compound's mechanism of action:
Diagram 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action
The selectivity profile of this compound is noteworthy, with 50-fold or greater selectivity for JAK2 versus a panel of over 100 serine/threonine and tyrosine kinases, including other members of the JAK family. The IC50 of this compound for JAK2 was 2.3 nM, compared with IC50 values of ≥134 nM for JAK1, JAK3, and TYK2. This compound is non-selective for JAK2V617F versus wild-type JAK2, and potently inhibits STAT3 and STAT5 phosphorylation in cells harboring either JAK2V617F or wild-type JAK2. This mechanism underlies both the efficacy observed in mutation-positive patients and the potential for therapeutic effects in wild-type JAK2 patients through disruption of the inflammatory cascade that contributes to MF symptomatology [2] [3] [8].
The clinical development of this compound provided important insights into the therapeutic potential and limitations of selective JAK2 inhibition in myelofibrosis. While the compound demonstrated encouraging clinical activity, particularly in reducing splenomegaly and improving constitutional symptoms in patients with JAK2 mutations, the unexpected and dose-limiting neurotoxicity ultimately prevented further development. The dissociation between efficacy signals and the neurotoxicity observed with this compound highlights the challenges in targeted therapy development, where compound-specific off-target effects or on-target effects in unexpected tissues can limit therapeutic utility even when the primary mechanism shows promise [2] [3].
The experience with this compound contributed valuable knowledge to the field of JAK inhibitor development, informing subsequent efforts to develop safer JAK2 inhibitors. The clinical findings suggested that high selectivity for JAK2 alone may not be sufficient to ensure a favorable therapeutic index, and that factors beyond kinase selectivity, including tissue distribution, blood-brain barrier penetration, and effects on non-kinase targets, must be carefully considered in drug development. Interestingly, subsequent research has identified that this compound also functions as a P-glycoprotein inhibitor, which may contribute to its toxicity profile and also suggests potential applications in overcoming multidrug resistance in oncology, although this remains exploratory [9]. The this compound clinical program exemplifies the importance of comprehensive phase I trials with careful safety monitoring, even for targets with well-understood biology and compounds with favorable preclinical toxicity profiles.
XL019 is a potent and selective oral inhibitor of Janus kinase 2 (JAK2) that was investigated as a potential therapeutic agent for myelofibrosis and other myeloproliferative neoplasms. This small molecule therapeutic exhibits 50-fold or greater selectivity for JAK2 compared to other members of the JAK family (JAK1, JAK3, and TYK2) and a panel of over 100 serine/threonine and tyrosine kinases [1] [2]. The compound demonstrates potent inhibitory activity with an IC₅₀ of 2.2-2.3 nM for JAK2, compared to IC₅₀ values of ≥134 nM for JAK1 and 214 nM for JAK3 [1] [3]. This compound effectively inhibits STAT3 and STAT5 phosphorylation in cells harboring either JAK2V617F or wild-type JAK2, making it potentially useful for patients regardless of JAK2 mutation status [1] [2].
Despite its promising target profile, the clinical development of this compound was terminated following a Phase I trial in patients with myelofibrosis due to concerning neurological toxicity [1]. The trial revealed that central and/or peripheral neurotoxicity developed in all treated patients across multiple dose levels, leading to study termination. While peripheral neuropathy resolved in approximately 50% of affected patients, central neurotoxicity resolved in all patients within months after therapy cessation [1] [4]. This toxicity profile was unexpected, as neurological toxicity had not been observed in prior rat and dog studies, where the major toxicity observed was dose-dependent myelosuppression [1] [2].
The pharmacokinetic profile of this compound was characterized during the Phase I clinical trial in patients with myelofibrosis. The drug exhibits favorable oral bioavailability and a prolonged terminal half-life that supports once-daily dosing.
Table 1: Key Pharmacokinetic Parameters of this compound in Human Subjects
| Parameter | Value | Notes |
|---|---|---|
| Terminal half-life | ~21 hours | Approximately |
| Time to steady state | Day 8 | With repeated dosing |
| Dosing schedule | Days 1-21 of 28-day cycle | Initial protocol |
| IC₅₀ JAK2 | 2.2-2.3 nM | In vitro |
| IC₅₀ JAK1 | ≥134 nM | In vitro |
| IC₅₀ JAK3 | 214.2 nM | In vitro |
| Selectivity ratio | >50-fold | JAK2 vs other JAK family members |
In preclinical models, the pharmacokinetic profile of this compound was further characterized. Administration of this compound at 10 mg/kg in mouse models resulted in a maximum concentration (Cmax) of 5.24 μM, with a shorter half-life of approximately 1.94 hours and a volume of distribution (Vd) of 5.319 L/kg [3]. This significant difference in half-life between species highlights the importance of human pharmacokinetic studies for clinical translation.
The Phase I evaluation of this compound was conducted as a multicenter, open-label, dose-escalation study in patients with primary myelofibrosis (PMF), post-polycythemia vera myelofibrosis (post-PV MF), or post-essential thrombocythemia myelofibrosis (post-ET MF) [1] [5]. The trial was registered on ClinicalTrials.gov under identifier NCT00595829 and followed a standard 3+3 dose escalation design [1]. Eligible patients were ≥18 years of age with confirmed diagnosis of MF requiring therapy, including those who had relapsed after prior MF-directed therapy or newly diagnosed patients with intermediate- or high-risk disease according to the Lille scoring system [1] [5]. Key inclusion criteria mandated an ECOG performance status ≤2, adequate organ function, and adequate marrow reserve (absolute neutrophil count ≥1.0 ×10⁹/L, platelet count ≥50 × 10⁹/L) [1].
The initial study protocol implemented a 21-day on/7-day off schedule (28-day cycles) based on animal toxicity studies [1]. The trial began with three dose cohorts:
After observing significant neurotoxicity in these initial cohorts, the study was temporarily suspended and the protocol amended to implement several key changes [1]. The resting period during the third week of the 4-week cycle was eliminated due to observed loss of clinical benefit during that week in some patients. Additionally, patients with pre-existing peripheral neuropathy were excluded from participation, and specialized neurological monitoring was implemented [1]. The amended study evaluated lower doses with different schedules:
Despite these modifications, neurotoxicity persisted across all dose levels, ultimately leading to permanent study termination in May 2009 [1].
The pharmacokinetic analysis of this compound employed intensive sampling protocols across multiple treatment cycles to fully characterize the drug's pharmacokinetic profile. Plasma samples were collected from 26 subjects across six dosing cohorts (25-300 mg qd, 25 mg qMWF) and analyzed using non-compartmental methods with WinNonlin version 5.2 software [1]. The specific sampling timepoints were strategically designed to capture both single-dose and steady-state pharmacokinetics.
Table 2: Pharmacokinetic Sampling Protocol for this compound Clinical Trial
| Cycle Day | Sampling Timepoints | Schedule |
|---|---|---|
| Days 1 and 22 of Cycle 1 | Pre-dose; 30 min; 1, 2, 4, 8 h post-dose | Intensive |
| Day 2 of Cycle 1 | Pre-dose (Schedule A) or 24 h post-dose (Schedule B) | Sparse |
| Day 8 of Cycle 1 | Pre-dose and 4 h post-dose | Sparse |
| Day 15 of Cycle 1 | Pre-dose | Trough |
| Day 23 of Cycle 1 | Pre-dose | Trough |
| Days 1 and 15 of Cycles 2-3 | Pre-dose and 4 h post-dose | Sparse |
| Day 1 of Cycle 4+ | Pre-dose | Trough |
This comprehensive sampling strategy allowed researchers to determine key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), terminal half-life, and accumulation ratio [1].
Pharmacokinetic plasma samples were analyzed using validated bioanalytical methods to quantify this compound concentrations. While the specific analytical technique was not detailed in the available literature, standard approaches for small molecule kinase inhibitors typically involve liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity [1]. Safety assessments included standard clinical evaluations, recording of adverse events, concomitant medications, electrocardiograms (ECG), and laboratory tests [1]. Following protocol amendment, patients received targeted neurological monitoring every month by treating physicians and additional comprehensive evaluations by neurologists every three months to specifically assess neurotoxicity [1].
Efficacy endpoints included spleen response and hematologic response evaluation using the 2006 International Working Group for Myelofibrosis Research and Treatment (IWG-MRT) criteria, with responses required to be maintained for ≥8 weeks [1]. Exploratory endpoints included monthly monitoring for molecular response through measurement of JAK2V617F allele burden in peripheral blood samples using PCR assays specific for wild-type and V617F alleles of JAK2, and changes in plasma cytokines assessed using a multiplex Luminex-based format (Millipore) comparing baseline and on-treatment plasma samples [1].
The JAK-STAT signaling pathway represents a crucial intracellular cascade that mediates the effects of numerous cytokines and growth factors. The pathway is initiated when ligand binding induces receptor dimerization, bringing associated JAK proteins into proximity for trans-phosphorylation and activation [6]. Activated JAKs then phosphorylate tyrosine residues on cytokine receptors, creating docking sites for STAT proteins, which are subsequently phosphorylated by JAKs [6]. These phosphorylated STAT proteins form dimers and translocate to the nucleus, where they function as transcription factors regulating genes involved in proliferation, differentiation, and immune responses [6].
In myeloproliferative neoplasms like myelofibrosis, the JAK2V617F mutation results in constitutive activation of the JAK-STAT pathway independent of cytokine stimulation [1] [6]. This mutation is present in approximately 50-60% of patients with primary myelofibrosis and post-ET MF, and nearly all patients with post-PV MF [1]. This compound exerts its therapeutic effect by potently inhibiting JAK2 kinase activity, thereby reducing phosphorylation of STAT3 and STAT5 and downstream signaling that drives pathological cell proliferation and survival [1] [3].
The following diagram illustrates the JAK-STAT signaling pathway and this compound's mechanism of action:
The most significant finding from the Phase I trial of this compound was the unexpected neurotoxicity observed across all dose cohorts [1]. This toxicity manifested as both peripheral neuropathy and central neurotoxicity, with all patients experiencing some form of neurological adverse event [1]. The peripheral neuropathy symptoms included sensory deficits, paresthesia, and pain, while central neurotoxicity presented as dizziness, ataxia, and cognitive disturbances [1]. Importantly, these adverse effects were partially reversible upon drug discontinuation, with peripheral neuropathy resolving in approximately 50% of patients and central neurotoxicity resolving in all patients within months after therapy cessation [1].
Unlike other JAK inhibitors in development, this compound demonstrated minimal myelosuppression [1]. This contrasted with ruxolitinib, where myelosuppression has been dose-limiting, likely related to its inhibition of wild-type JAK2 protein essential for normal hematopoiesis [1] [2]. The differential toxicity profile of this compound suggests that its high selectivity for JAK2 may spare JAK1-mediated functions, potentially reducing hematological toxicity while unfortunately resulting in unexpected neurological effects.
Despite the concerning safety profile that led to study termination, this compound demonstrated modest clinical efficacy in some patients with myelofibrosis [1]. According to the International Working Group criteria, three patients (10%) achieved objective responses [1] [4]. Additionally, some patients experienced reduction in splenomegaly and improvement in constitutional symptoms, though these were not systematically reported due to early study termination [1].
The experience with this compound highlights the complex biology of MF and suggests that JAK2 inhibition in MF may not be analogous to BCR-ABL inhibition in chronic myeloid leukemia [1]. While patients often experience rapid improvements in splenomegaly and constitutional symptoms with JAK inhibitors, the JAK2V617F allelic burden is typically minimally altered, suggesting that these agents may primarily ameliorate the inflammatory component of the disease rather than eliminating the malignant clone [1].
Recent preclinical research has identified potential novel applications for this compound beyond myeloproliferative neoplasms. A 2022 study screening epigenetic drug libraries discovered that this compound significantly upregulates mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes [7]. This finding suggests that this compound might enhance mitochondrial function and energy expenditure, positioning it as a potential therapeutic candidate for obesity-related diseases [7]. The study demonstrated that this compound significantly improved mitochondrial ATP production and increased mitochondrial DNA copy number in adipocytes compared with control groups [7]. In silico studies further supported drug-protein interactions with UCP1, indicating potential direct effects [7].
These findings open new avenues for research into metabolic diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cardiac diseases through modulation of mitochondrial function [7]. However, given the neurotoxicity observed in clinical trials, any potential repurposing of this compound would require careful consideration of the risk-benefit ratio and potentially the development of analogs with improved safety profiles.
For researchers considering this compound for experimental studies, several key recommendations emerge from the clinical trial experience:
The unexpected neurotoxicity of this compound underscores the importance of comprehensive safety assessments even for highly selective targeted therapies, and highlights potential previously unrecognized roles of JAK2 signaling in neurological function.
This compound represents a potent and selective JAK2 inhibitor with a pharmacokinetic profile characterized by a 21-hour half-life that supports once-daily dosing and reaches steady state by Day 8 of repeated administration [1]. The compound demonstrated modest clinical activity in patients with myelofibrosis but development was halted due to dose-limiting and unpredictable neurotoxicity that affected all treated patients [1]. The clinical trial experience with this compound provides valuable insights into the complex biology of JAK2 signaling and highlights the potential for unexpected toxicities even with highly targeted agents. Recent discoveries regarding this compound's effects on mitochondrial function and UCP1 expression suggest potential applications in metabolic disease research, though the concerning neurological toxicity profile warrants careful consideration for any future research applications [7]. Researchers working with this compound should implement rigorous neurological monitoring and consider its unique pharmacokinetic and safety profiles when designing experimental studies.
XL019 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2) with an IC50 value of 2 nM, demonstrating excellent selectivity over other JAK family members including JAK1 (IC50 = 130 nM), JAK3 (IC50 = 250 nM), and TYK2 (IC50 = 340 nM) [1] [2]. This cytoplasmic tyrosine kinase plays a pivotal role in cellular responses to cytokines and hematopoietic growth factors, and is inappropriately activated in myeloproliferative disorders and other pathological conditions [2]. This compound was initially developed by Exelixis as a therapeutic candidate for myelofibrosis and reached Phase I clinical trials, where it showed promising biological activity but development was ultimately limited by neurological toxicity observed in clinical settings [3] [4]. Despite this clinical setback, this compound remains a valuable research tool for investigating JAK2-dependent signaling pathways and has demonstrated efficacy across multiple disease models, including osteolytic bone diseases, metabolic disorders, and hematological malignancies [5] [6].
The compound exhibits favorable pharmaceutical properties including good oral bioavailability and pharmacodynamic activity in preclinical models [2]. This compound has a terminal half-life of approximately 21 hours in humans, with steady-state concentrations reached by Day 8 of repeated dosing [3]. It is active against both wild-type and mutationally activated forms of JAK2, including the JAK2 V617F mutation commonly found in myeloproliferative neoplasms [7] [2]. This comprehensive application note details the experimental models, efficacy data, and standardized protocols for using this compound in research settings to investigate JAK2-mediated pathological processes.
This compound has demonstrated significant efficacy in models of osteoclast-mediated bone disease. In vitro studies using bone marrow-derived macrophages (BMMs) stimulated with RANKL showed that This compound potently inhibits osteoclast differentiation in a dose-dependent manner, with significant suppression observed at concentrations as low as 100 nM and near-complete inhibition at 600 nM [5]. The compound effectively suppressed the formation of TRAP-positive multinucleated osteoclasts without exhibiting cytotoxicity at concentrations below 625 nM, as determined by CCK-8 viability assays [5].
In functional bone resorption assays using bovine bone slices, this compound treatment at 600 nM significantly reduced resorption pit formation by osteoclasts, demonstrating its ability to not only prevent differentiation but also inhibit the bone-degrading activity of mature osteoclasts [5]. In vivo efficacy was confirmed in a mouse skull osteolysis model, where this compound administration effectively ameliorated osteolysis induced by continuous RANKL stimulation [5]. Mechanistic studies revealed that this compound exerts these effects primarily through inhibition of the MAPK signaling pathway, specifically reducing RANKL-induced phosphorylation of ERK, JNK, and p38 without affecting NF-κB signaling [5].
Recent research has identified novel applications for this compound in metabolic disease models. Screening of epigenetic drug libraries revealed that this compound significantly upregulates mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes [6]. This effect on UCP1 expression was associated with enhanced mitochondrial function, including increased ATP production and elevated mitochondrial DNA copy number compared to control treatments [6].
These findings suggest that this compound may have potential applications in treating obesity-related metabolic diseases by enhancing thermogenic capacity and mitochondrial biogenesis in brown adipose tissue. In silico studies further supported the drug-protein interaction between this compound and UCP1, indicating direct binding potential that may underlie these observed effects [6]. The metabolic benefits of this compound in these models present a promising new research application beyond its original hematological indications.
Table 1: Summary of this compound Efficacy in Preclinical Disease Models
| Disease Model | Experimental System | Concentration/Dose | Key Efficacy Findings | Mechanistic Insights |
|---|---|---|---|---|
| Osteolytic Bone Disease | RANKL-induced BMM differentiation | 100-600 nM | Inhibition of osteoclast differentiation (dose-dependent) | Suppression of MAPK pathway (ERK, JNK, p38 phosphorylation) |
| Osteolytic Bone Disease | Bone resorption assay | 600 nM | Significant reduction in resorption pit formation | Impairment of osteoclast function without cytotoxicity |
| Osteolytic Bone Disease | Mouse skull osteolysis model | Not specified | Amelioration of RANKL-induced osteolysis | Inhibition of osteoclast activity in vivo |
| Metabolic Disease | Brown adipocyte culture | Not specified | Upregulation of UCP1 expression | Enhanced mitochondrial function and biogenesis |
| Metabolic Disease | Brown adipocyte functional assay | Not specified | Increased ATP production and mitochondrial DNA copy number | Improved mitochondrial energy metabolism |
The clinical efficacy of this compound was evaluated in a Phase I dose-escalation study involving 30 patients with myelofibrosis (primary MF, post-polycythemia vera MF, or post-essential thrombocythemia MF) [3]. The initial dose cohorts received 100, 200, and 300 mg orally on days 1-21 of a 28-day cycle, but these regimens resulted in dose-limiting neurotoxicity [3] [4]. Subsequent cohorts received lower doses (25 mg daily, 25 mg TIW, or 50 mg daily), but neurotoxicity persisted, ultimately leading to study termination [3].
Despite these safety concerns, this compound demonstrated promising biological activity in MF patients. Among evaluable patients with activating mutations (JAK2 V617F or MPLW515F), 100% (12/12) experienced reduction in spleen size, with 42% (5/12) achieving ≥50% reduction from baseline [7]. Additionally, 91% (10/11) of patients with baseline constitutional symptoms reported improvements in generalized symptoms including pruritus and fatigue [7]. International Working Group defined responses were observed in three patients (10%) across the study [3]. This compound treatment also resulted in reduction of JAK2 V617F allele burden and decreased erythropoietin-independent colony formation in some patients, indicating target engagement and biological effect on the malignant clone [2].
The pharmacokinetic profile of this compound revealed a terminal half-life of approximately 21 hours, with steady-state concentrations reached by Day 8 of dosing [3]. Pharmacodynamic assessments demonstrated a correlation between this compound exposure and decreased phosphorylation of STAT proteins, confirming target engagement and inhibition of JAK2 signaling activity [2]. Unlike other JAK inhibitors in development, this compound treatment resulted in minimal myelosuppression, which represented a potential advantage over other JAK inhibitors [3]. The neurological toxicity observed (both central and peripheral) was reversible in most patients after drug discontinuation, with peripheral neuropathy resolving in 50% and central neurotoxicity resolving in 100% of affected patients within months after therapy cessation [3] [4].
Table 2: Clinical Efficacy Outcomes of this compound in Phase I Myelofibrosis Trial
| Parameter | Dose Cohort | Patient Population | Response Rate | Additional Findings |
|---|---|---|---|---|
| Spleen Response | 25-300 mg (all doses) | Mutated patients (JAK2 V617F or MPLW515F, n=12) | 100% reduction; 42% ≥50% reduction | No response in JAK2 wild-type patients (n=3) |
| Symptom Improvement | 25-300 mg (all doses) | Patients with baseline symptoms (n=11) | 91% improvement rate | Relief of pruritus, fatigue, back pain, abdominal fullness |
| IWG Response | All cohorts (n=30) | Entire study population | 10% (3 patients) | Responses maintained for ≥8 weeks |
| Allele Burden Reduction | Multiple cohorts | JAK2 V617F positive patients | Variable reduction | Correlated with this compound exposure |
| Erythropoietin-independent Colonies | 100-300 mg | Evaluable patients (n=2) | 39-100% reduction | Indicator of biological activity on malignant clone |
Purpose: To evaluate the effect of this compound on RANKL-induced osteoclast differentiation and bone resorption activity [5].
Materials and Reagents:
Procedure:
Viability Assessment:
Purpose: To assess the effect of this compound on mitochondrial function and UCP1 expression in brown adipocytes [6].
Materials and Reagents:
Procedure:
Purpose: To evaluate the inhibition of JAK2-STAT signaling pathway by this compound [5] [2].
Materials and Reagents:
Procedure:
This compound exerts its effects primarily through potent inhibition of JAK2 tyrosine kinase activity, which in turn modulates multiple downstream signaling pathways. The canonical JAK-STAT pathway is initiated when cytokines or growth factors bind to their cognate receptors, leading to activation of JAK2 through transphosphorylation. Active JAK2 then phosphorylates STAT transcription factors, particularly STAT3 and STAT5, which dimerize and translocate to the nucleus to regulate gene expression programs controlling cell proliferation, survival, and differentiation [2] [8].
In osteoclast precursors, this compound inhibits RANKL-induced differentiation primarily through suppression of the MAPK signaling pathway rather than direct STAT inhibition [5]. RANKL engagement with its receptor RANK normally activates three major MAPK subfamilies: ERK, JNK, and p38. This compound treatment significantly reduces phosphorylation of all three MAPKs, thereby interrupting essential signals required for osteoclast differentiation and function [5]. This effect on MAPK signaling appears to be specific, as this compound does not affect RANKL-induced activation of the NF-κB pathway, another key regulator of osteoclastogenesis [5].
The following diagram illustrates the key signaling pathways affected by this compound:
Diagram 1: this compound Mechanisms of Action. This compound directly inhibits JAK2 activation and downstream STAT phosphorylation in the canonical JAK-STAT pathway. In osteoclast precursors, it suppresses RANKL-induced MAPK signaling (ERK, JNK, p38) to inhibit osteoclast differentiation. In brown adipocytes, it upregulates UCP1 expression to enhance mitochondrial function.
The following diagram outlines an integrated experimental approach for evaluating this compound efficacy across multiple model systems:
Diagram 2: Comprehensive this compound Evaluation Workflow. Integrated experimental approach spanning in vitro, ex vivo, and in vivo models to fully characterize this compound efficacy, mechanisms, and therapeutic potential.
This compound represents a potent and selective JAK2 inhibitor with demonstrated efficacy across multiple disease models, including osteolytic bone diseases, myelofibrosis, and metabolic disorders [5] [6] [2]. While clinical development was limited by neurological toxicity, the compound remains highly valuable as a research tool for investigating JAK2-dependent biological processes and as a positive control for JAK2 inhibition studies [3] [4].
The experimental protocols outlined herein provide standardized methodologies for evaluating this compound activity in various model systems, with particular emphasis on osteoclast differentiation assays, mitochondrial function assessments in brown adipocytes, and JAK2 signaling inhibition studies [5] [6]. Researchers should note the concentration-dependent effects observed across models, with efficacy typically seen in the 50-600 nM range in vitro, and the importance of monitoring potential off-target effects given the compound's neurological toxicity profile in clinical settings [5] [3].
This compound's unique ability to simultaneously inhibit JAK2-STAT signaling and MAPK pathway activation in osteoclasts, while upregulating UCP1-mediated mitochondrial function in adipocytes, makes it particularly interesting for studying cross-talk between signaling pathways and developing combination therapeutic approaches [5] [6]. Future research directions include optimizing dosing strategies to maintain efficacy while minimizing toxicity, exploring potential applications in other JAK2-driven pathologies, and developing novel analogs based on the this compound scaffold with improved safety profiles.
The table below summarizes the core details of XL019 and its established administration route.
| Property | Description |
|---|---|
| Modality | Small Molecule [1] |
| Primary Mechanism of Action | Selective inhibitor of tyrosine-protein kinase JAK2 [1] |
| Main Investigational Uses | Myelofibrosis, Polycythemia Vera, Essential Thrombocythemia, Obesity-related metabolic diseases [1] [2] [3] |
| Established Administration Route | Oral [4] [5] |
In clinical trials for myeloproliferative disorders, this compound was formulated for oral administration. The Phase 1 trial design specified that the drug was "administered orally once daily for 21 days in 28-day cycles" [4]. Preclinical studies also confirm its oral activity [5].
This compound has been characterized through various experiments. The following table summarizes key quantitative data from biochemical and cellular studies.
| Assay Type | Target / Cell Line | Value (IC50 / IC50) | Description |
|---|---|---|---|
| Biochemical Assay | JAK2 | 2.2 nM [5] | Half-maximal inhibitory concentration for JAK2 kinase |
| JAK1 | 134.3 nM [5] | Demonstrates selectivity over JAK1 | |
| JAK3 | 214.2 nM [5] | Demonstrates selectivity over JAK3 | |
| Cellular Proliferation Assay (72 hrs) | HCT-116 (Colorectal Cancer) | 7.34 μM [5] | Antiproliferative activity (MTT assay) |
| MDA-MB-231 (Breast Cancer) | 9.67 μM [5] | Antiproliferative activity (MTT assay) | |
| PC-3 (Prostate Cancer) | 14.9 μM [5] | Antiproliferative activity (MTT assay) | |
| MCF7 (Breast Cancer) | 27.2 μM [5] | Antiproliferative activity (MTT assay) |
This protocol is based on studies using a HEL.92.1.7 (a human erythroleukemia cell line with JAK2 mutation) xenograft model in mice [5].
In a mouse pharmacokinetic study, a single 10 mg/kg oral dose resulted in a maximum concentration (Cmax) of 5.24 μM, with a half-life (t1/2) of 1.94 hours and a volume of distribution (Vd) of 5.319 L/kg [5].
This method is used to demonstrate this compound's target engagement in cells [4] [5].
This compound acts as a potent and selective inhibitor of the Janus kinase 2 (JAK2). The diagram below illustrates the JAK-STAT signaling pathway and where this compound intervenes.
Diagram 1: this compound inhibits the JAK2-STAT signaling pathway. When this compound binds to JAK2, it prevents the phosphorylation and activation of STAT proteins, thereby blocking the expression of genes involved in cell proliferation and survival [1] [4].
For laboratory research, this compound is typically supplied as a solid powder. It is soluble in DMSO (e.g., 25 mg/mL) for in vitro studies. For in vivo administration in animals, it is commonly prepared in a vehicle solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [5].
Available commercial sizes for research purposes often include 5 mg, 10 mg, and 50 mg [5]. The CAS Registry Number for this compound is 945755-56-6 [6] [5].
This compound is a potent, orally active, and selective inhibitor of Janus kinase 2 (JAK2). It demonstrates exceptional selectivity, showing 50-fold or greater selectivity for JAK2 over a panel of over 100 serine/threonine and tyrosine kinases, including other members of the JAK family (JAK1, JAK3, TYK2) [1] [2] [3]. Its primary mechanism of action is the potent inhibition of the JAK-STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms and other diseases [1] [4]. This compound advanced into Phase I clinical trials for the treatment of myelofibrosis; however, its development was terminated due to dose-limiting neurotoxicity observed in patients [1].
The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against key kinases in cell-free assay systems [3]:
| Target Kinase | IC₅₀ Value (nM) |
|---|---|
| JAK2 | 2.2 |
| PDGFRβ | 125.4 |
| JAK1 | 134.3 |
| FLT3 | 139.7 |
| JAK3 | 214.2 |
This compound inhibits cellular phosphorylation of JAK2 downstream effectors and demonstrates antiproliferative activity in various cell lines [2] [4]:
| Cell Line / Primary Cells | Description | IC₅₀ / Value |
|---|---|---|
| Primary Human Erythroid Cells | Inhibition of EPO-stimulated pSTAT5 | 64 nM [4] |
| HEL 92.1.7 | Erythroleukemia (JAK2 activated) - pSTAT5 inhibition | 623 nM [4] |
| HEL 92.1.7 | Erythroleukemia - Antiproliferative activity | 6777 nM [4] |
| SET-2 | Essential Thrombocythemia - Antiproliferative activity | 386 nM [4] |
| L-1236 | Hodgkin’s Lymphoma - Antiproliferative activity | 928 nM [4] |
| MV4-11 | Acute Myeloid Leukemia - Antiproliferative activity | 992 nM [4] |
| HCT-116 | Colorectal Carcinoma - Antiproliferative activity | 7.34 µM [2] |
| MDA-MB-231 | Breast Cancer - Antiproliferative activity | 9.67 µM [2] |
This protocol measures the inhibition of JAK2/STAT5 signaling in a myelofibrosis-relevant cell model [4].
This protocol evaluates the antitumor efficacy of this compound in a mouse model [2] [4].
This protocol assesses the effect of this compound on osteoclast formation, relevant for bone resorption diseases [5].
The following diagram illustrates the primary mechanism of this compound.
Beyond JAK2 inhibition, this compound functions as an inhibitor of P-glycoprotein (P-gp/ABCB1), a key efflux pump associated with multidrug resistance in cancer [6].
This compound was evaluated in a Phase I clinical trial for myelofibrosis (NCT00595829) [1] [3].
This compound remains a highly valuable and selective research tool for investigating JAK2-dependent signaling in myeloproliferative diseases, cancer, and bone biology. The detailed protocols and comprehensive data provided here offer a solid foundation for scientists to employ this compound effectively in both in vitro and in vivo studies, while being mindful of its specific off-target activities and clinical history.
This compound is a potent, orally active, and selective inhibitor of Janus kinase 2 (JAK2), a cytoplasmic tyrosine kinase that plays a critical role in cellular signaling pathways relevant to myeloproliferative disorders and various cancers. With IC50 values of 2.2 nM for JAK2 compared to 134.3 nM for JAK1 and 214.2 nM for JAK3, this compound demonstrates remarkable selectivity (approximately 50-fold or greater) for JAK2 over other JAK family members and a panel of over 100 serine/threonine and tyrosine kinases [1]. This selectivity profile makes this compound a valuable research tool for specifically investigating JAK2-dependent signaling mechanisms in both basic research and drug development contexts.
The JAK-STAT signaling pathway represents an evolutionarily conserved paradigm in signal transduction, providing a direct mechanism for transmitting extracellular signals to the nucleus to control transcriptional responses. When cytokines or growth factors bind to their corresponding transmembrane receptors, receptor dimerization occurs, bringing associated JAK proteins into proximity for trans-activation through phosphorylation. The activated JAKs then phosphorylate both the receptors and STAT (Signal Transducer and Activator of Transcription) proteins, leading to STAT dimerization and nuclear translocation where they function as transcription factors [2] [3]. The JAK-STAT pathway is critically involved in many important biological processes, including cell proliferation, differentiation, apoptosis, and immune regulation, with hyperactive JAK-STAT signaling being a common feature in various hematological malignancies and solid tumors [2].
Table 1: Key Characteristics of this compound
| Parameter | Value | Details |
|---|---|---|
| CAS Number | 945755-56-6 | |
| Molecular Formula | C₂₅H₂₈N₆O₂ | |
| Molecular Weight | 444.53 g/mol | |
| JAK2 IC₅₀ | 2.2 nM | Biochemical assay |
| JAK1 IC₅₀ | 134.3 nM | 61-fold selectivity vs JAK2 |
| JAK3 IC₅₀ | 214.2 nM | 97-fold selectivity vs JAK2 |
| Primary Mechanism | Inhibits JAK2 kinase activity | Reduces STAT3/STAT5 phosphorylation |
| Additional Activities | P-glycoprotein inhibition | Bim-mediated apoptosis induction |
Direct kinase inhibition assays form the foundation for characterizing this compound's selectivity and potency. These assays typically employ recombinant JAK family proteins (JAK1, JAK2, JAK3, TYK2) in ATP-dependent luciferase-coupled chemiluminescence systems. The protocol involves incubating serial dilutions of this compound with the kinase enzyme, ATP, and appropriate substrates in buffer conditions optimized for each kinase. Following incubation, the remaining ATP is quantified using luciferase-based detection, where luminescence signal is inversely proportional to kinase inhibition [1] [4]. For IC50 determination, this compound concentrations spanning 0.1-1000 nM should be tested in duplicate or triplicate, with data analysis performed using non-linear regression curves in software such as Kaleidagraph 4.0 or similar applications.
The selectivity profiling of this compound against a broad panel of kinases is essential for understanding its potential off-target effects. This requires testing this compound at a fixed concentration (typically 1 μM) against a diverse panel of serine/threonine and tyrosine kinases (100+ kinases) in standardized assay conditions. Significant inhibition (usually >50%) of non-target kinases at clinically relevant concentrations would raise flags about potential off-target effects in physiological settings [1]. MedChemExpress reports that this compound shows 50-fold or greater selectivity for JAK2 versus over 100 other kinases, making it particularly useful for studies aiming to specifically dissect JAK2-mediated signaling without confounding effects from inhibition of other kinases [1].
Materials Required: Recombinant JAK proteins (JAK1, JAK2, JAK3, TYK2); this compound (prepare 10 mM stock in DMSO); ATP; kinase assay buffer; luciferase-based ATP detection reagent; white 96-well plates; luminescence plate reader.
Step-by-Step Procedure:
Data Analysis: Convert luminescence values to % inhibition using the formula: % Inhibition = [1 - (Signal - Background)/(DMSO control - Background)] × 100. Fit dose-response data using a four-parameter logistic curve to determine IC50 values [1].
Mechanistic cellular assays evaluate this compound's ability to inhibit JAK2-mediated phosphorylation of downstream substrates, particularly STAT proteins. In cells harboring either JAK2V617F mutation or wild-type JAK2, this compound potently inhibits STAT3 and STAT5 phosphorylation, which can be quantified by Western blot analysis or phospho-flow cytometry [1]. The standard protocol involves treating JAK2-driven cell lines (e.g., HEL.92.1.7 for JAK2V617F or Ba/F3-EpoR-V617F) with varying concentrations of this compound (1-1000 nM) for 2-24 hours, followed by cell lysis and immunoblotting with phospho-specific antibodies against STAT3 (Tyr705) and STAT5 (Tyr694). Total STAT proteins should simultaneously be probed to confirm equal loading and specific inhibition of phosphorylation.
For quantitative analysis of phospho-STAT inhibition, dose-response experiments should be performed with this compound concentrations typically ranging from 1 nM to 1 μM. The IC50 values for phospho-STAT inhibition in cellular contexts are generally higher than biochemical IC50 values due to factors such as cellular permeability, drug efflux, and ATP competition. Time-course experiments are recommended to determine the optimal treatment duration for maximal pathway inhibition, which typically ranges between 4-8 hours for STAT phosphorylation readouts [1] [5].
Cellular viability assays measure the functional consequences of JAK2 pathway inhibition by this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays (e.g., CellTiter 96 AQueous One solution) are commonly employed after 72-hour exposure to this compound across a concentration range (0.1-100 μM) [1] [5]. These assays should be performed in triplicate with appropriate controls, including vehicle (DMSO) and positive control for cell death. Following 72-hour treatment with this compound, 10-20 μL of MTT solution (5 mg/mL) is added to each well, incubated for 2-4 hours at 37°C, followed by solubilization with DMSO or SDS solution, and absorbance measurement at 570 nm.
Apoptosis assessment provides crucial information about the mechanism of cell death induced by this compound treatment. The Annexin V/propidium iodide (PI) staining protocol involves treating cells with this compound for 24-48 hours, harvesting, and staining with Annexin V-FITC and PI according to manufacturer's instructions (e.g., using the Annexin V-FLUOS staining kit) [5] [6]. Analysis is performed using flow cytometry, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Additionally, Western blot analysis for cleaved PARP and caspase activation provides complementary evidence of apoptotic induction.
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | JAK2 Status | Assay Type | IC₅₀ Value | Experimental Details |
|---|---|---|---|---|
| HEL.92.1.7 | JAK2V617F mutant | Phospho-STAT5 inhibition | ~10-50 nM | 4-8 hour treatment |
| SET-2 | JAK2V617F mutant | Phospho-STAT3 inhibition | ~10-50 nM | 4-8 hour treatment |
| HCT-116 | Wild-type | Anti-proliferative (72 hr) | 7.34 μM | MTT assay |
| MDA-MB-231 | Wild-type | Anti-proliferative (72 hr) | 9.67 μM | MTT assay |
| PC-3 | Wild-type | Anti-proliferative (72 hr) | 14.9 μM | MTT assay |
| MCF7 | Wild-type | Anti-proliferative (72 hr) | 27.2 μM | MTT assay |
In vivo efficacy studies of this compound utilize human tumor xenograft models in immunocompromised mice. The HEL.92.1.7 xenograft model, which carries the JAK2V617F mutation, is particularly relevant for evaluating this compound activity against myeloproliferative disorder-derived cells [1]. The established protocol involves subcutaneous implantation of 5-10 million HEL.92.1.7 cells into female nude mice, with tumor volume measurement beginning when tumors reach approximately 100-200 mm³. This compound is administered orally at doses ranging from 100-300 mg/kg twice daily for 14 days, with tumor volume and body weight monitored regularly throughout the study period.
For pharmacodynamic assessment in xenograft models, tumors should be harvested at predetermined timepoints after this compound administration (e.g., 2, 6, 12, and 24 hours post-final dose) for analysis of pathway inhibition. Portions of each tumor should be snap-frozen for Western blot analysis of phospho-STAT5 and phospho-STAT3 levels, while other portions can be formalin-fixed for immunohistochemical staining of the same markers. This approach allows researchers to correlate drug exposure with target modulation and anti-tumor efficacy, providing crucial information for dose selection in subsequent studies.
Pharmacokinetic profiling of this compound provides essential data on its absorption, distribution, metabolism, and excretion (ADME) properties. The standard protocol involves administering a single oral dose of this compound (e.g., 10 mg/kg) to mice and collecting blood samples at multiple timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration [1]. Plasma is separated by centrifugation and analyzed using LC-MS/MS to determine this compound concentrations. Key parameters including Cmax (peak concentration), Tmax (time to peak), half-life (t1/2), and volume of distribution (Vd) should be calculated using non-compartmental analysis.
In a mouse pharmacokinetic study, this compound administered at 10 mg/kg showed a Cmax of 5.24 μM, t1/2 of 1.94 hours, and Vd of 5.319 L/kg [1]. These parameters indicate that this compound achieves pharmacologically relevant concentrations that exceed its cellular IC50 values, supporting its use in in vivo models. For continuous pathway inhibition, the relatively short half-life necessitates twice-daily dosing regimens in efficacy studies, as demonstrated in the HEL.92.1.7 xenograft model where twice-daily dosing produced significant tumor growth inhibition [1].
Downstream apoptotic mechanisms of this compound-induced JAK2 inhibition involve the BH3-only protein Bim. Research has demonstrated that JAK2 inhibition-induced apoptosis correlates with up-regulation of the non-phosphorylated form of Bim in hematopoietic cell lines bearing JAK2 mutations [5]. Knockdown experiments using Bim-specific shRNA have shown dramatically reduced apoptosis following this compound treatment, establishing Bim as a key effector molecule in JAK2 inhibition-induced apoptosis [5].
The experimental approach for investigating this mechanism involves treating JAK2 mutant cell lines (HEL, SET-2) with this compound for 24-48 hours, followed by Western blot analysis of Bim expression and phosphorylation status using specific antibodies. To confirm functional involvement, genetic approaches using Bim-specific shRNA (e.g., pSuper-bim73 construct) or scrambled control shRNA should be employed, with apoptosis measured by Annexin V/PI staining and PARP cleavage [5]. Combination studies with the BH3 mimetic ABT-737 can further enhance understanding of this apoptotic pathway, as ABT-737 has been shown to enhance apoptosis induced by JAK2 inhibition in JAK2V617F-positive cells [5].
Diagram 1: Mechanism of JAK2 inhibition by this compound and downstream apoptotic signaling through Bim activation. This compound directly inhibits JAK2 kinase activity, reducing STAT phosphorylation and nuclear translocation. Concurrently, JAK2 inhibition leads to Bim dephosphorylation and stabilization, promoting apoptosis.
Multidrug resistance reversal represents an additional application of this compound beyond JAK2 inhibition. Research has demonstrated that this compound functions as a P-glycoprotein (P-gp) inhibitor in drug-resistant cancer cells, independently of the JAK/STAT pathway [7] [6] [8]. The experimental approach for evaluating this activity involves rhodamine uptake assays in P-gp-overexpressing cell lines such as KBV20C (multidrug-resistant oral squamous carcinoma subline).
The rhodamine uptake protocol involves treating KBV20C cells with this compound (typically 10-50 μM) for 24 hours, followed by incubation with 2 μg/mL rhodamine 123 for 1.5 hours at 37°C. Cells are then washed with PBS and analyzed by flow cytometry to quantify intracellular rhodamine accumulation, with verapamil (established P-gp inhibitor) serving as a positive control [6]. This compound has been shown to induce early apoptosis in vincristine-treated KBV20C cells via increased G2 phase arrest, accompanied by up-regulation of phosphorylated retinoblastoma protein (pRb), p21, and the DNA-damage marker pH2AX [6]. This P-gp inhibitory activity suggests potential applications for this compound in overcoming multidrug resistance in combination with conventional chemotherapeutic agents.
Diagram 2: this compound-mediated P-glycoprotein inhibition and sensitization of resistant cancer cells to chemotherapeutic agents. By inhibiting P-gp efflux activity, this compound increases intracellular accumulation of antimitotic drugs, leading to DNA damage signaling, cell cycle arrest, and apoptosis.
This compound represents a valuable research tool for selectively inhibiting JAK2 in both biochemical and cellular contexts. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for evaluating this compound activity across various experimental systems, from direct kinase inhibition assays to in vivo efficacy models. The key advantages of this compound include its remarkable selectivity for JAK2 over other JAK family members, its ability to inhibit both wild-type and mutated JAK2V617F forms, and its additional pharmacological activities such as P-gp inhibition. Researchers should consider the potential for neurological toxicity observed in clinical trials at higher doses when designing animal studies, and include appropriate monitoring for such effects [4]. The integration of these protocols enables thorough characterization of JAK2 inhibition by this compound, facilitating its application in basic research of JAK-STAT signaling and preclinical development of targeted therapies for JAK2-driven malignancies.
XL019 is a potent, selective, and orally active inhibitor of Janus Kinase 2 (JAK2). The tables below summarize its core biochemical and cellular activity.
Table 1: Selectivity Profile of this compound [1] [2]
| Target | IC₅₀ (nM) | Selectivity (vs. JAK2) |
|---|---|---|
| JAK2 | 2.2 - 2.3 | 1x |
| JAK1 | 134.3 | ~61-fold |
| JAK3 | 214.2 | ~97-fold |
| TYK2 | ≥134 | ≥60-fold |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines (72-hour MTT assay) [2]
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| HCT-116 | Colorectal Carcinoma | 7.34 |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 9.67 |
| PC-3 | Prostate Adenocarcinoma | 14.9 |
| MCF7 | Breast Adenocarcinoma | 27.2 |
While exact protocols from primary literature are scarce, the following methods can be applied based on standard laboratory practice and the context from search results.
This protocol is based on the methodology used to generate the IC₅₀ values in [2].
This protocol assesses the on-target effect of this compound.
The following diagrams, generated with Graphviz, illustrate the proposed mechanism of action and a generalized experimental workflow.
This diagram illustrates how this compound targets the JAK2 kinase within the cytokine signaling pathway.
This flowchart outlines the key steps in a standard MTT-based cell viability assay following treatment with this compound.
XL019 is a potent, selective, and orally available small-molecule inhibitor of the cytoplasmic tyrosine kinase JAK2 [1]. The JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) signaling pathway is a crucial intracellular cascade that transmits signals from various cytokines and growth factors, playing a fundamental role in cell growth, survival, proliferation, and differentiation, particularly in hematopoietic cells [2] [3] [4]. Dysregulation of this pathway, especially constitutive activation of JAK2, is a common feature in numerous human tumors and is a hallmark of myeloproliferative neoplasms (MPNs) such as primary myelofibrosis, polycythemia vera, and essential thrombocythemia [1] [4]. The most frequent mutation driving this dysregulation is the JAK2 V617F mutation, located in the pseudokinase domain (JH2), which leads to constitutive activation of STAT transcription factors, notably STAT5 [4].
As illustrated in the pathway diagram below, this compound exerts its effect by inhibiting JAK2 kinase activity. This inhibition blocks the phosphorylation and subsequent dimerization of STAT proteins, preventing their translocation to the nucleus and the transcription of target genes that promote cell survival and proliferation [1].
Diagram 1: JAK/STAT Signaling Pathway and this compound Inhibition Mechanism. This compound selectively inhibits JAK2, blocking the phosphorylation and nuclear translocation of STAT proteins.
Although a specific STAT phosphorylation assay protocol for this compound is not detailed in the available literature, several studies have investigated its biological effects and utility in combination therapies. A significant finding is that this compound can sensitize multidrug-resistant cancer cells to antimitotic drugs through a mechanism independent of JAK/STAT inhibition.
Diagram 2: Experimental Workflow for Identifying this compound's P-gp Inhibitory Activity. A series of assays determined that this compound sensitizes resistant cancer cells by inhibiting P-gp and inducing DNA damage response, not via JAK/STAT inhibition.
The following table summarizes the key experimental outcomes from this study when this compound was combined with vincristine [5].
| Experimental Parameter | Finding/Outcome | Implication |
|---|---|---|
| Cellular Viability | Reduced in KBV20C cells | This compound sensitizes resistant cells to vincristine |
| Apoptosis | Increased (Annexin V positive cells) | Triggers programmed cell death |
| Cell Cycle | G2/M phase arrest | Halts cell division, promoting death |
| P-gp Function | Inhibited (Increased Rhodamine-123 uptake) | Reverses multidrug resistance |
| Protein Expression | Increased p21, pH2AX, pRb | Induces DNA damage response and cell cycle arrest |
Table 1: Summary of Key Experimental Findings for this compound in Resistant KBV20C Cells.
Based on its preclinical profile, this compound advanced to a Phase I dose-escalation clinical trial (Protocol #07-191) to evaluate its safety, pharmacokinetics, and pharmacodynamics in adults with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis [6]. The trial was designed for patients requiring therapy who were not candidates for stem cell transplant. However, according to the Dana-Farber Cancer Institute's clinical trials website, this study is not enrolling and has been completed or terminated, though the final results are not provided in the available source [6].
The core challenge with XL019 is that significant neurotoxicity was observed across all dose levels in a Phase I clinical trial for myelofibrosis, which ultimately led to the study's termination [1] [2] [3].
The table below summarizes the key clinical findings on neurotoxicity from the Phase I trial:
| Trial Phase | Dose Levels Studied | Incidence of Neurotoxicity | Characteristics & Manifestations | Outcome After Drug Cessation |
|---|
| Phase I (N=30) [1] [2] | Initial: 100, 200, 300 mg (21 days on/7 days off) [2] | 100% of patients (all dose cohorts) [2] | Central Neurotoxicity: Confusion, drowsiness, hallucinations, loss of concentration [2]. Peripheral Neuropathy: Sensory and motor symptoms [2]. | Central Neurotoxicity: Resolved in all patients [2]. Peripheral Neuropathy: Resolved in approximately 50% of patients [2]. | | | Subsequent: 25 mg daily, 25 mg TIW, 50 mg daily [2] | Re-emerged at all lower doses [2] | Onset: Often occurred outside the initial 4-week dose-limiting toxicity (DLT) window [2]. | Time to Resolution: Within several months [2]. |
For researchers investigating this phenomenon, the following experimental framework can help in characterizing and mitigating such toxicity in future compounds.
While clinical data clearly shows the neurotoxicity, the exact mechanism is not fully elucidated. The following table outlines experiments to explore potential mechanisms and identify safer compounds.
| Investigation Area | Experimental Model | Key Readouts & Endpoints |
|---|---|---|
| Target Selectivity Profiling [4] | In vitro kinase assay panels (over 100 kinases) [1] | IC50 for JAK2 vs. JAK1, JAK3, TYK2, and off-target kinases (especially those expressed in neural tissue) [1]. |
| Mechanistic Neurotoxicity Studies | In vitro: Neuronal cell lines (e.g., SH-SY5Y, PC-12), glial cells [5]. In vivo: Rodent models (monitor for behavioral changes) [2]. | Cell viability (ATP levels, LDH release), neurite outgrowth, apoptosis markers (caspase-3), glial activation markers (GFAP) [5]. | | Predictive Biomarker Identification | Patient-derived iPSC neurons; animal model plasma/CSF [2]. | Cytokine levels (via Luminex multiplex assays), JAK-STAT pathway phosphorylation in neural cells, novel biomarker discovery (proteomics/transcriptomics) [2]. |
Detailed Protocol: Kinase Selectivity Profiling Objective: To confirm the selectivity of this compound and analogs for JAK2 over other kinases, especially those within the JAK family and neural kinases.
The diagram below integrates this compound's primary mechanism of action with a proposed workflow for investigating its neurotoxic effects.
Q1: Was the neurotoxicity predicted by preclinical animal studies? A1: No. Toxicity studies in rats and dogs primarily identified dose-dependent myelosuppression as the major toxicity. Neurological toxicity was not seen in these animal models, highlighting a limitation in preclinical prediction for this compound [2].
Q2: What were the pharmacokinetics of this compound, and could this contribute to toxicity? A2: this compound has a terminal half-life of approximately 21 hours, with steady-state concentrations reached by Day 8 of dosing [2]. This long half-life could lead to drug accumulation, potentially contributing to toxicity, especially with continuous dosing schedules.
Q3: Did the neurotoxicity overshadow the drug's efficacy? A3: Despite the toxicity, some efficacy was observed. International Working Group (IWG) defined responses were seen in 3 out of 30 patients (10%) [2] [3]. This indicates that JAK2 inhibition remained biologically active, but the therapeutic window was too narrow due to neurotoxicity.
Q4: What is the key takeaway for designing next-generation JAK2 inhibitors? A4: The experience with this compound underscores that high selectivity for JAK2 over other JAK family members (like JAK1 and JAK3) does not guarantee an acceptable safety profile [1] [2]. Future drug discovery efforts must include rigorous in vitro and in vivo neurotoxicity screening early in the development pipeline.
Peripheral neuropathy refers to damage or dysfunction of the peripheral nerves. Effective management in a research setting begins with a solid understanding of its characteristics and systematic assessment.
The table below summarizes key aspects for the initial clinical assessment of peripheral neuropathy.
| Assessment Aspect | Description & Purpose | Examples/Methods |
|---|---|---|
| Patient History | Identify symptom onset, pattern, and potential causes [2]. | "Stocking and glove" distribution; review of medications, toxins, family history, and systemic diseases [2]. |
| Physical Examination | Objectively evaluate nerve function and identify the neuropathy pattern [2]. | Testing for sensation (light touch, pinprick, vibration), muscle strength, deep tendon reflexes, and proprioception [1] [2]. |
| Diagnostic Testing | Confirm diagnosis, quantify severity, and rule out other causes [1] [2]. | Electrodiagnostic Studies (EDx): Nerve Conduction Studies (NCS) and Electromyography (EMG) assess nerve signal speed and muscle electrical activity [1]. Laboratory Tests: Check for vitamin B12 levels, thyroid function, glucose metabolism, etc. [2]. |
While the search results did not provide specific protocols for managing PN in animal models, they offer insights into general therapeutic approaches that can inform troubleshooting guides.
Based on the general principles of PN research, here is a proposed experimental workflow you can adapt for your studies. The diagram below outlines a logical process from model establishment to data analysis.
Workflow for Neuropathy Assessment
This workflow integrates standard practices with modern techniques like single-nucleus RNA-sequencing (snRNA-seq) and spatial transcriptomics (ST), which are powerful for characterizing regional pathological heterogeneity and cell-type-specific responses in the spinal cord and dorsal root ganglia under neuropathic pain conditions [4].
The core challenge with XL019 is that reversible peripheral neuropathy was the dose-limiting toxicity in its clinical phase I study for myelofibrosis [1]. The table below summarizes the key clinical findings:
| Toxicity Parameter | Clinical Findings in Myelofibrosis Patients |
|---|---|
| Primary Neurotoxicity | Peripheral Neuropathy (PNP) [1] |
| Incidence | 7 out of 9 patients (78%) at daily doses ≥100 mg [2] |
| Severity | Grade 1 (5 patients); Grade 2 (2 patients) [2] |
| Reversibility | Yes, upon dose reduction or discontinuation [2] |
| Dose with No PNP | No signs of PNP at 25 mg dose with up to 4 months of follow-up [2] |
While the exact mechanism for this compound's neurotoxicity is not fully established, clinical and preclinical data point to several important factors and potential biomarkers.
1. JAK2 Inhibitor Class Effect Neurotoxicity, including dizziness and more severe neurological events, has been observed with other JAK inhibitors in clinical development, such as AZD1480 [3]. This suggests that inhibiting the JAK-STAT pathway may contribute to these effects.
2. JAK-STAT Signaling Pathway The following diagram illustrates the JAK-STAT signaling pathway, which is inhibited by this compound. Disruption of this pathway in neural cells is one hypothesized mechanism for the observed neurotoxicity.
3. P-glycoprotein (P-gp) Inhibition One preclinical study found that This compound functions as an inhibitor of P-glycoprotein (P-gp) [4]. P-gp is a critical efflux transporter at the blood-brain barrier, and its inhibition can lead to increased penetration of various compounds into the central nervous system, potentially contributing to neurotoxicity [4].
Implementing robust monitoring is crucial for early detection of neurotoxicity. The following diagram outlines a general workflow for assessing neurotoxicity in a preclinical or research setting, incorporating various biomarker types.
Promising Fluid-Based Biomarkers Research into translational biomarkers has identified several proteins detectable in serum, plasma, or cerebrospinal fluid (CSF) that can indicate different types of neural damage [5]. The table below lists some key candidates.
| Biomarker | Full Name | Associated Neuropathology |
|---|---|---|
| GFAP | Glial Fibrillary Acidic Protein | Astrogliosis; general marker for all types of CNS damage [5] |
| Total Tau | Microtubule-associated protein tau | Axonal injury and neurodegeneration [5] |
| UCH-L1 | Ubiquitin C-terminal hydrolase L1 | Neuronal cell body injury [5] |
| MBP | Myelin Basic Protein | Myelin disruption and damage [5] |
| F2-IsoPs | F2-isoprostanes | Indirect measurement of oxidative stress in the brain [5] |
Based on the clinical and preclinical data, here are actionable strategies for your researchers to manage the risk of neurotoxicity.
| Strategy | Description | Evidence or Rationale |
|---|---|---|
| Dose Optimization | Use the lowest biologically effective dose. For in vivo studies, consider starting with doses equivalent to or below 25 mg daily in humans, which showed no neurotoxicity. | Clinical data showed no PNP at 25 mg [2]. |
| Close Monitoring | Implement frequent neurological assessments in animal models (e.g., gait analysis, reflexes) and monitor for signs of peripheral neuropathy. | Neurotoxicity was reversible upon detection in clinical trials [2]. |
| Biomarker Screening | Incorporate analysis of biomarkers like GFAP and Total Tau in plasma or serum during studies to detect subclinical neurotoxicity. | Fluid-based biomarkers allow for minimally invasive, longitudinal monitoring [5]. |
| Investigate Combination Effects | Exercise caution when co-administering this compound with other neurotoxic agents or P-gp substrates, as this compound's P-gp inhibition could alter their distribution and toxicity [4]. | This compound was identified as a P-gp inhibitor in a resistant cancer cell line model [4]. |
The clinical development of this compound was likely discontinued due to the dose-limiting neurotoxicity. However, the data generated provides a critical foundation for managing this risk in a research setting.
In the Phase I dose-escalation study for myelofibrosis, neurotoxicity was the dose-limiting and ultimately study-terminating adverse event [1].
The table below summarizes the neurotoxicity observations:
| Dose Group | Incidence of Neurotoxicity | Description of Neurotoxicity |
|---|
| ≥ 100 mg daily | All patients (7 out of 7 evaluated) [1] | Peripheral neuropathy: Decreased sensation in soles, equilibrium imbalance [1] [2]. Central neurotoxicity: Confusion (one serious event), dizziness, lightheadedness [1] [2]. | | < 100 mg daily | Observed at lower doses [1] | Neurotoxicity persisted even at reduced doses (25 mg & 50 mg), leading to program termination [1]. |
The neurotoxic effects were largely reversible upon stopping XL019 treatment [1].
For researchers investigating mechanisms behind this compound's effects, the following experimental approaches from preclinical studies may be useful.
The table below outlines core methodologies for investigating this compound's effects on P-glycoprotein inhibition and apoptosis:
| Assay | Protocol Summary | Key Findings / Measurement |
|---|---|---|
| Rhodamine-123 Uptake (P-gp Inhibition) | Incubate cells with this compound for 24h. Add rhodamine-123 (2 µg/mL) for 1.5h. Analyze fluorescence via flow cytometry [4]. | Increased fluorescence indicates inhibition of P-gp efflux activity. This compound functioned as a P-gp inhibitor [4]. |
| Annexin V / Propidium Iodide (Apoptosis) | Treat cells for 24h. Detach, pellet, and stain with Annexin V-FITC and PI. Analyze by flow cytometry [4]. | Quantifies early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. This compound increased apoptosis in vincristine-treated resistant cells [4]. |
| Cell Cycle Analysis (FACS) | Treat cells for 24h. Fix in 75% ethanol, stain with Propidium Iodide (PI) solution, and analyze DNA content by flow cytometry [4]. | Determines cell cycle distribution. This compound co-treatment increased G2 phase arrest [4]. |
| Western Blot Analysis | Extract total protein after 24h treatment. Resolve by SDS-PAGE, transfer to membrane, and probe with specific antibodies [4]. | Detect protein expression and phosphorylation. Key targets: p21, pH2AX, pSTAT3, C-PARP [4]. |
The following diagrams illustrate the experimental workflow and key signaling pathways involved in this compound's mechanism of action based on current research.
Experimental Workflow for Investigating this compound
Proposed Mechanism of this compound in Resistant Cancer Cells
Q1: What was the primary clinical challenge with XL019? The major challenge was dose-limiting neurotoxicity, including both peripheral and central nervous system adverse effects. This occurred across multiple dose levels and schedules, leading to the termination of its clinical development for myelofibrosis [1].
Q2: Does this compound have therapeutic potential beyond myelofibrosis? Preclinical studies suggest yes. Research indicates this compound may have applications in treating obesity-related metabolic diseases by upregulating mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes [2]. It has also been shown to inhibit P-glycoprotein (P-gp) and reverse multidrug resistance in cancer cells [3] [4].
Q3: What is the core concept behind "therapeutic window optimization"? Optimizing the therapeutic window involves finding a dose that maximizes efficacy while minimizing toxicity. The traditional oncology approach of using the Maximum Tolerated Dose (MTD) is often suboptimal for targeted therapies. Modern frameworks emphasize using a "fit-for-purpose" approach that integrates efficacy, safety, pharmacokinetic, and pharmacodynamic data early in development [5] [6].
The neurotoxicity of this compound observed in clinical trials represents the most significant hurdle. The following workflow outlines a systematic approach to investigate this issue.
Supporting Experimental Details:
The clinical development of this compound relied on a traditional dose-escalation model. Current best practices, as encouraged by FDA initiatives like Project Optimus, advocate for a more comprehensive strategy [5] [6]. The following diagram contrasts these approaches.
Key Data for a Modern this compound Development Plan:
| Data Category | Specific Metrics for this compound | Purpose in Optimization |
|---|
| Efficacy | • Spleen size reduction (for MF) [7] [1] • Relief of constitutional symptoms [7] • UCP1 upregulation / mitochondrial function (for metabolic indications) [2] | Establish Proof of Activity (POA) and the minimum efficacious dose. | | Safety & Tolerability | • Neurological exam & patient-reported outcomes (PROs) [1] [6] • Monitoring for nausea, dizziness, hypertension [7] | Characterize the toxicity profile beyond acute dose-limiting toxicities (DLTs). | | Pharmacokinetics (PK) | • Terminal half-life (~21 h) & steady-state achievement [1] | Inform dosing schedule and link exposure to effects. | | Pharmacodynamics (PD) | • Reduction in pSTAT (a marker of JAK pathway inhibition) [7] [1] • Reduction in JAK2 V617F allele burden [7] | Confirm target engagement and biological activity. |
What is XL019? this compound is a potent and selective Janus Kinase 2 (JAK2) inhibitor. Its primary mechanism of action is the ATP-competitive inhibition of JAK2, which disrupts the JAK-STAT signaling pathway. This is particularly relevant for researching cells harboring the JAK2V617F mutation, a driver in certain myeloproliferative disorders [1] [2] [3].
Key Quantitative Profile of this compound The table below summarizes the primary biochemical and pharmacological characteristics of this compound:
| Parameter | Value | Description / Significance |
|---|---|---|
| JAK2 IC₅₀ | 2.2 nM [1] [2] | Primary target; high potency. |
| Selectivity (vs. JAK1) | >50-fold [1] | IC₅₀ for JAK1 is 134.3 nM [1] [2]. |
| Selectivity (vs. JAK3) | >50-fold [1] | IC₅₀ for JAK3 is 214.2 nM [1] [2]. |
| Key Off-Targets | PDGFRβ, FLT3 [1] | IC₅₀ of 125.4 nM and 139.7 nM, respectively. |
| In Vivo Tumor Growth Inhibition | 60-70% [1] | Observed in HEL.92.1.7 xenograft models at 200-300 mg/kg (oral, twice daily). |
| Clinical Dose-Limiting Toxicity (DLT) | Neurological Toxicity [3] | Including gait disturbance, memory loss, and confusion. |
| Other Notable Toxicity | Myelosuppression [3] | Observed in animal models and clinical trials. |
Here are solutions to common issues researchers face when working with this compound.
FAQ 1: What is the most critical limitation of this compound I should be aware of? The most significant limitation is neurological toxicity, which was the dose-limiting toxicity (DLT) in clinical trials [3]. This adverse effect halted the clinical development of this compound for myelofibrosis. Preclinical models did not predict this toxicity, which manifested in humans as gait disturbance, memory loss, and confusion. Myelosuppression (a reduction in blood cell production) is another key limitation, common to many JAK2 inhibitors as JAK2 is essential for normal hematopoiesis [3].
FAQ 2: How can I design in vitro experiments to mitigate the confounding effects of this compound's toxicity? To ensure your observed cellular phenotypes are due to JAK2 inhibition and not general toxicity, implement the following strategies:
FAQ 3: Are there alternative JAK2 inhibitors I can use to circumvent these limitations? Yes, several inhibitors with different selectivity profiles can serve as alternatives or tools for confirmation. The table below compares this compound with Baricitinib, another well-characterized JAK inhibitor.
| Inhibitor | Target IC₅₀ (nM) | Key Features & Research Applications |
|---|---|---|
| This compound | JAK2: 2.2 [1] | Highly selective for JAK2; tool compound for specific JAK2 biology. |
| Baricitinib | JAK1: 5.9, JAK2: 5.7 [4] | Dual JAK1/JAK2 inhibitor; used in research for rheumatoid arthritis and COVID-19; different toxicity profile (anaemia is a dose-limiting effect) [4]. |
Using Baricitinib as a complementary tool can help you determine if observed biological effects are specific to JAK2 inhibition or are shared with JAK1 inhibition.
1. Protocol: Inhibiting JAK-STAT Signaling in Cell Lines This protocol is for demonstrating target engagement by measuring the inhibition of STAT phosphorylation.
2. Protocol: In Vivo Efficacy Study in Xenograft Models This protocol outlines the evaluation of this compound's antitumor activity.
The following diagram illustrates the JAK-STAT signaling pathway and the specific point where this compound acts.
The most critical information for researchers is that this compound demonstrated significant and dose-limiting neurological toxicity in human clinical trials, which ultimately led to the termination of its development [1].
The table below summarizes the key clinical findings:
| Aspect | Findings from Phase I Clinical Trial |
|---|---|
| Trial Context | Phase I study in patients with myelofibrosis (PMF, post-PV MF, or post-ET MF) [1]. |
| Initial Dosing | 100, 200, and 300 mg on days 1-21 of a 28-day cycle [1]. |
| Observed Neurotoxicity | Central and/or peripheral neurotoxicity developed in all patients in the initial high-dose cohorts [1]. |
| Dose Adjustment & Outcome | Toxicity persisted even at lower doses (25 mg daily, 25 mg TIW, 50 mg daily), leading to study termination [1]. |
| Reversibility | Peripheral neuropathy resolved in 50% of patients, and central neurotoxicity resolved in all patients within months after therapy cessation [1]. |
| Selectivity Profile | This compound is a potent and selective JAK2 inhibitor (IC50 = 2.2 nM), with >50-fold selectivity over JAK1, JAK3, and TYK2 [2] [3]. |
For researchers working with this compound, here are some key points to consider.
FAQ: Why is this compound no longer in clinical development? The clinical development of this compound was halted due to unacceptable neurotoxicity observed in its Phase I trial. The neurological adverse events were a direct consequence of the compound's profile and were not manageable through dose adjustment, making it unsuitable for therapeutic use [1].
FAQ: Are the neurological effects of this compound related to its JAK2 inhibition? The precise mechanism is not fully established. It is important to note that ruxolitinib, an approved JAK1/JAK2 inhibitor for myelofibrosis, does not have neurotoxicity as a defining safety concern. This suggests that the neurotoxicity of this compound may be an off-target effect unrelated to its intended inhibition of JAK2 [1].
Research Note: Potential for Non-Clinical Research Despite its neurotoxicity in humans, one recent preclinical study has investigated this compound for a completely different application: inhibiting osteoclast differentiation for potential use in bone metabolic disorders like osteoporosis [4]. This research is in early stages (in vitro and in mice) and does not override the clinical safety findings in humans.
The following diagram illustrates the key signaling pathway targeted by this compound and the central safety issue that terminated its development.
Given the clear neurotoxicity signal, your experimental design should account for the following:
XL019 is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). The table below summarizes its core biochemical and in vivo safety data.
Table 1: this compound Biochemical, Cellular, and In Vivo Profile
| Parameter | Details |
|---|---|
| Molecular Target | JAK2 (Janus Kinase 2) [1] |
| Primary Mechanism | Selective JAK2 inhibitor (IC50 = 2.2 nM); >50-fold selectivity over JAK1 (IC50 = 134.3 nM) and JAK3 (IC50 = 214.2 nM) [1] |
| Cellular Activity | Inhibits STAT3/STAT5 phosphorylation in cells with JAK2V617F or wild-type JAK2 [1] |
| Off-Target Activity | Inhibits P-glycoprotein (P-gp/ABCB1), which can sensitize multidrug-resistant cancer cells [2] |
| In Vivo Toxicity (Mouse) | • Cmax: 5.24 µM (10 mg/kg, p.o.) [1] • Half-life (t1/2): 1.94 hours [1] • Volume of Distribution (Vd): 5.319 L/kg, suggesting wide tissue distribution [1] | | Clinical Toxicity (Human) | Dose-Limiting Toxicity (DLT): Reversible neurological events [3]. A Phase I trial in myelofibrosis patients was terminated due to these neurological toxicities [3]. |
Q1: What is the most critical safety concern to consider when designing in vivo studies with this compound? A: The primary concern is dose-related and reversible neurological toxicity, identified as the dose-limiting toxicity in human clinical trials [3]. Preclinical mouse studies showed a large volume of distribution (5.319 L/kg), indicating extensive tissue penetration, including the central nervous system [1]. You must closely monitor for behavioral changes, ataxia, or seizures in animal models, especially at higher doses or with prolonged dosing schedules.
Q2: My experiments involve multidrug-resistant cancer cell lines. Could this compound interfere with the results? A: Yes. This compound has a documented off-target activity as a P-glycoprotein (P-gp) inhibitor [2]. This means it can increase the intracellular concentration of chemotherapeutic drugs that are P-gp substrates (e.g., vincristine), leading to enhanced apoptosis and potentially skewing your results on drug sensitivity and resistance [2]. It is crucial to include controls to distinguish between effects mediated by JAK2 inhibition and those caused by P-gp inhibition.
Q3: Are there any specific handling and stability guidelines for this compound in the lab? A: While the search results do not specify handling procedures, the provided data offers stability guidance:
This protocol outlines the methodology to confirm target engagement of this compound in cellular models.
The following diagram illustrates the signaling pathway targeted in this experiment:
This protocol is for investigating the off-target, chemosensitizing effect of this compound.
The diagram below summarizes the mechanism by which this compound overcomes multidrug resistance:
The table below summarizes the available experimental data on the half-maximal inhibitory concentration (IC50) of XL019 and other JAK inhibitors. A lower IC50 value indicates greater potency.
Table 1: In Vitro Inhibitory Profiles (IC50 in nM) of JAK Inhibitors [1] [2] [3]
| JAK Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Key Selectivity Note |
|---|---|---|---|---|---|
| This compound | 134.3 | 2.2 | 214.2 | N/A | Highly selective for JAK2 (≥50-fold vs. JAK1/JAK3) [2] [4] |
| Ruxolitinib | 3.3 | 2.8 | >390 | 18 | Potent JAK1/JAK2 inhibitor; first approved for myelofibrosis [5] [6] |
| Tofacitinib | 5.9 | 20 | 1 | 34 | Potent JAK1/JAK3 inhibitor [1] [5] |
| Baricitinib | 5.9 | 5.7 | 420 | 53 | JAK1/JAK2 inhibitor [1] [5] |
| Upadacitinib | 43 | 200 | >2300 | >4700 | Selective JAK1 inhibitor [1] [5] |
From a purely pharmacological perspective, this compound's standout characteristic is its high selectivity for JAK2 over other JAK family members. This was demonstrated in kinase assays against over 100 kinases [2] [4]. In cellular models, it potently inhibited the phosphorylation of STAT3 and STAT5, key signaling molecules downstream of JAK2, in cells with both wild-type and mutated JAK2 (JAK2V617F) [2] [3] [4].
The promising preclinical profile of this compound did not translate into clinical success. A Phase I study in patients with myelofibrosis was terminated due to significant neurological toxicity [2] [3].
This safety profile contrasts sharply with other JAK inhibitors used in myelofibrosis, such as ruxolitinib, fedratinib, and momelotinib, whose primary dose-limiting toxicities are typically myelosuppression (e.g., thrombocytopenia, anemia) [2] [7]. Fedratinib carries a warning for encephalopathy but has risk mitigation strategies [7].
For researchers looking to replicate or understand the foundational data, here are the methodologies from the core studies on this compound.
1. Cellular JAK/STAT Signaling Inhibition Assay [2] [3]
2. In Vivo Efficacy Study in Xenograft Model [4]
The following diagram illustrates the core JAK-STAT signaling pathway and where these inhibitors act.
| Target | IC₅₀ (nM) | Selectivity (vs. JAK2) | Experimental Context |
|---|---|---|---|
| JAK2 | 2.2 - 2.3 nM | - | Cell-free kinase assay [1] [2] |
| JAK1 | 134.3 nM | >50-fold | Cell-free kinase assay [1] [2] |
| JAK3 | 214.2 nM | >50-fold | Cell-free kinase assay [1] [2] |
| TYK2 | Not precisely stated | >50-fold | Panel of over 100 kinases [3] [1] |
| PDGFRβ | 125.4 nM | ~57-fold | Cell-free kinase assay [1] |
| FLT3 | 139.7 nM | ~63-fold | Cell-free kinase assay [1] |
XL019 also demonstrated a desirable off-target profile in preclinical studies, with low inhibition of major CYP enzymes and the hERG channel, indicating a potentially reduced risk for drug interactions and cardiac toxicity [1].
This compound works by reversibly binding to the active site of JAK2, potently inhibiting the JAK-STAT signaling pathway [1]. This mechanism was validated through multiple experimental approaches.
A Phase I study in patients with myelofibrosis evaluated this compound administered orally in 28-day cycles [3].
The following diagram illustrates the distinct JAK inhibition profiles of this compound compared with other inhibitors, highlighting its high selectivity for JAK2.
Inhibition strength is represented by line thickness and style. Thick solid lines indicate strong, primary inhibition. Thin dashed lines indicate weak or no significant inhibition [1] [6] [7].
This compound serves as a key example of a highly selective JAK2 inhibitor with strong preclinical efficacy. Its clinical failure due to neurotoxicity, a toxicity not commonly observed with other JAK inhibitors in its class, is a critical consideration for drug development. It highlights that achieving high selectivity for an intended target is a crucial, but not singularly sufficient, step in developing a successful therapeutic agent.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for XL019 and other JAK inhibitors, primarily derived from cell-free assays. A lower IC₅₀ value indicates greater potency.
| Inhibitor Name | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Primary Selectivity |
|---|---|---|---|---|---|
| This compound [1] | 134.3 | 2.2 | 214.2 | - | JAK2 |
| Tofacitinib [2] | 112 | 20 | 1 | - | JAK3 |
| Ruxolitinib [2] | 3.3 | 2.8 | >130-fold vs JAK2 | - | JAK1/JAK2 |
| Fedratinib [2] | - | 3 | 334-fold vs JAK2 | - | JAK2 |
| Filgotinib [2] | 10 | 28 | 810 | 116 | JAK1 |
| Upadacitinib [2] | 0.045 | 0.109 | 2.1 | 4.7 | JAK1 |
| Baricitinib [2] | 5.9 | 5.7 | ~10-fold vs JAK1/2 | ~70-fold vs JAK1/2 | JAK1/JAK2 |
| Pacritinib [2] | - | 23 | - | - | JAK2 |
Beyond its basic potency profile, research has uncovered specific biological activities and experimental details for this compound.
For researchers looking to replicate the osteoclast study, the core methodology is outlined below.
When comparing these inhibitors, consider their development status and selectivity.
The diagram below illustrates the core JAK-STAT signaling pathway and the point where this compound acts.
The available data positions this compound as a highly potent and selective JAK2 inhibitor with interesting preclinical results in bone disease and cancer resistance. However, its apparent discontinuation in clinical development is a key differentiator from many other listed inhibitors.
The table below summarizes how XL019 compares to other JAK2 inhibitors, based on available preclinical and clinical data.
| Inhibitor Name | Primary Target(s) | Key Preclinical Findings | Clinical Development Status & Key Findings | Selectivity (IC50 for JAK2) |
|---|
| This compound | JAK2 (selective) | - Sensitizes P-gp-overexpressing resistant cancer cells (KBV20C) to vincristine [1].
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.
The diagram below illustrates the core JAK-STAT signaling pathway and how the biological effects of this compound in osteoclast differentiation involve the MAPK pathway.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of XL019 for various kinases, which quantitatively represent its binding affinity and selectivity [1]:
| Target | IC₅₀ Value | Experimental Context |
|---|---|---|
| JAK2 | 2.2 nM | Cell-free assay [1] |
| JAK1 | 134.3 nM | Cell-free assay [1] |
| JAK3 | 214.2 nM | Cell-free assay [1] |
| TYK2 | ≥ 134 nM [2] | Cell-free assay |
| PDGFRβ | 125.4 nM | Cell-free assay [1] |
| FLT3 | 139.7 nM | Cell-free assay [1] |
This compound demonstrates over 50-fold selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) and a panel of over 100 other kinases [2] [3] [1]. It is non-selective for the JAK2V617F mutant versus wild-type JAK2 [2].
Beyond binding affinity, this compound's functional effects have been investigated in various experimental models. The main findings and the methodologies used are outlined below.
The diagram below integrates this compound's primary and secondary mechanisms of action, connecting the experimental protocols used to investigate them.
When evaluating this compound for research purposes, several points are crucial:
XL019 was an investigational, potent, and selective inhibitor of the JAK2 tyrosine kinase, developed for treating cancers like myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET) [1] [2]. Unlike some other JAK inhibitors (e.g., ruxolitinib) that target both JAK1 and JAK2, this compound was noted for its high selectivity for JAK2 [3].
The most critical differentiator for this compound was the dose-limiting neurotoxicity observed during clinical trials, which prevented its further development [3]. The table below summarizes its core profile and the key differentiator.
| Feature | Description |
|---|---|
| Drug Name | This compound [1] |
| Modality | Small Molecule [1] |
| Primary Target | Tyrosine-protein kinase JAK2 (wild-type and V617F mutant) [1] [3] |
| Key Proposed Indications | Primary Myelofibrosis, Post-PV MF, Post-ET MF [3] [4] |
| Development Status | Clinical development terminated after Phase I [3] |
| Key Differentiator vs. Other JAK2 Inhibitors | High selectivity for JAK2 over other JAK family kinases (IC50: 2.3 nM for JAK2 vs. ≥134 nM for JAK1, JAK3, TYK2) [3]. |
| Critical Limitation | Dose-limiting neurotoxicity (central and peripheral neuropathy) observed in clinical trials, leading to program termination [3]. |
The primary source of human data for this compound comes from a Phase I dose-escalation study in patients with myelofibrosis. The findings from this trial are crucial for understanding why the drug failed to progress.
This compound works by inhibiting the JAK2 kinase, a crucial component of the JAK-STAT signaling pathway. This pathway is hyperactive in certain cancers due to mutations (like JAK2 V617F) or other mechanisms [1] [2]. The following diagram illustrates this mechanism and the point of inhibition by this compound.
Diagram: this compound Inhibition of the JAK-STAT Pathway. Cytokine binding activates cell surface receptors and JAK2. Activated JAK2 phosphorylates STAT proteins, which then dimerize, move to the nucleus, and drive gene transcription for cell growth and survival. This compound selectively inhibits JAK2 to block this signaling cascade [1] [3].
The Therapeutic Index (TI) is a quantitative measure comparing the dose (or exposure) that causes toxic effects to the dose that produces the desired therapeutic effect [6].
For this compound, a formal TI cannot be calculated for several reasons: